molecular formula C5H5F3N2O B591687 (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol CAS No. 1001020-13-8

(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol

Cat. No.: B591687
CAS No.: 1001020-13-8
M. Wt: 166.103
InChI Key: PPTPNGBNXZGCBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C5H5F3N2O and its molecular weight is 166.103. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O/c6-5(7,8)4-3(2-11)1-9-10-4/h1,11H,2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTPNGBNXZGCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Foreword: The Strategic Importance of Fluorinated Heterocycles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of physicochemical properties. Its high electronegativity, metabolic stability, and lipophilicity can profoundly enhance a molecule's potency, bioavailability, and pharmacokinetic profile.[1][2] When this privileged functional group is integrated into a heterocyclic framework like pyrazole—a scaffold renowned for its diverse biological activities—the resulting building blocks become invaluable assets for researchers, scientists, and drug development professionals.[3][4]

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound (CAS 1001020-13-8), a versatile intermediate for the construction of complex pharmaceutical agents and agrochemicals.[5] We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind procedural choices, and the critical parameters that ensure a successful and reproducible outcome.

Retrosynthetic Analysis: A Logic-Driven Approach

A robust synthetic strategy begins with a logical deconstruction of the target molecule. Our approach hinges on a two-step sequence that is both efficient and amenable to scale-up. The primary disconnection is at the C-O bond of the hydroxymethyl group, identifying a standard reduction of an aldehyde as the final synthetic transformation. This leads us to the pivotal precursor: 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde .

This key intermediate can, in turn, be synthesized through the classical and highly reliable cyclocondensation reaction between a trifluoromethylated 1,3-bielectrophile and hydrazine, a foundational method in pyrazole chemistry.[6][7]

G Target This compound Intermediate 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde Target->Intermediate Reduction Precursors Hydrazine + CF3-containing 1,3-Dicarbonyl Equivalent Intermediate->Precursors Cyclocondensation / Formylation

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of the Key Intermediate: 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde

The most direct and widely applicable method for constructing the 3-trifluoromethylpyrazole core is the reaction of a suitable trifluoromethylated β-dicarbonyl compound with hydrazine. For the introduction of the C4-aldehyde functionality, we will employ the Vilsmeier-Haack reaction, a powerful and classic method for formylating electron-rich heterocycles.[8][9][10]

A highly effective starting material for this sequence is 4,4,4-Trifluoro-1-phenyl-1,3-butanedione . The reaction proceeds via the formation of a phenylhydrazone, which then undergoes a Vilsmeier-Haack cyclization and formylation in a one-pot procedure.

Mechanism & Rationale
  • Hydrazone Formation: The initial step is the condensation of the diketone with a substituted hydrazine. The more electrophilic carbonyl group, adjacent to the electron-withdrawing CF₃ group, preferentially reacts with the hydrazine nucleophile.

  • Vilsmeier-Haack Cyclization: The Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide) acts as both a cyclizing agent and a formylating agent. It activates the hydrazone, promoting an intramolecular cyclization to form the pyrazole ring. Simultaneously, the reagent formylates the electron-rich C4 position of the newly formed ring system. This reaction is highly regioselective and efficient for producing pyrazole-4-carbaldehydes.[11]

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction Diketone 4,4,4-Trifluoro-1-phenyl-1,3-butanedione Hydrazone Hydrazone Intermediate Diketone->Hydrazone Hydrazine Phenylhydrazine Hydrazine->Hydrazone Aldehyde 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde Hydrazone->Aldehyde Cyclization & Formylation Vilsmeier POCl3 / DMF Vilsmeier->Aldehyde

Caption: Workflow for pyrazole-4-carbaldehyde synthesis.

Experimental Protocol: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Materials & Reagents:

ReagentM.W.Amount (molar eq.)Notes
Acetophenone Phenylhydrazone210.281.0Starting material
Phosphorus oxychloride (POCl₃)153.333.0Use fresh, handle in a fume hood
N,N-Dimethylformamide (DMF)73.09Excess (Solvent)Anhydrous grade recommended
Sodium Bicarbonate (NaHCO₃)84.01As neededFor neutralization
Ethyl acetate88.11As neededFor extraction
Hexanes-As neededFor recrystallization/chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF (10 mL) to 0 °C in an ice bath. Add phosphorus oxychloride (3.0 eq.) dropwise while maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Reaction: Dissolve acetophenone phenylhydrazone (1.0 eq.) in anhydrous DMF (5 mL) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. A solid precipitate should form.

  • Isolation & Purification: Filter the solid product, wash it thoroughly with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure aldehyde.[9]

Part II: Synthesis of this compound

The final step is the selective reduction of the aldehyde functionality to a primary alcohol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, sodium borohydride (NaBH₄) is the preferred reagent for this transformation.[12]

Causality: Why Sodium Borohydride?
  • Chemoselectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones. It will not reduce other potentially sensitive functional groups, which is crucial when working with complex molecules.

  • Safety and Handling: Unlike LiAlH₄, which reacts violently with water and requires strictly anhydrous conditions, NaBH₄ is stable in protic solvents like methanol or ethanol, making the reaction setup and work-up significantly safer and more convenient for standard laboratory practice.

  • Operational Simplicity: The reaction can be run at room temperature, and the quench/work-up procedure is straightforward, involving a simple acidification.

Experimental Protocol: this compound

Materials & Reagents:

ReagentM.W.Amount (molar eq.)Notes
3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde178.091.0Intermediate from Part I
Sodium borohydride (NaBH₄)37.831.5 - 2.0Handle with care, moisture sensitive
Methanol (MeOH)32.04SolventAnhydrous grade recommended
Hydrochloric Acid (HCl)36.46As needed (1 M aq.)For quenching
Ethyl acetate88.11As neededFor extraction
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)-As neededFor drying

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1.0 eq.) in methanol. Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C. The addition is typically accompanied by gas evolution.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture (target pH ~6-7). Be cautious as hydrogen gas will be evolved.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid or oil can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound as a white solid.

Data Summary and Characterization

CompoundMethodTypical YieldKey ¹H NMR Signals (Predicted, in CDCl₃)
3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehydeVilsmeier-Haack60-85%δ 10.1 (s, 1H, CHO), 8.2 (s, 1H, pyrazole-H), 10-12 (br s, 1H, NH)[9][13]
This compoundNaBH₄ Reduction85-95%δ 7.7 (s, 1H, pyrazole-H), 4.7 (s, 2H, CH₂), 1.8-2.5 (br s, 1H, OH), 10-12 (br s, 1H, NH)[12] (Shifts adapted from similar structures)

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Conclusion and Outlook

The synthetic route detailed in this guide represents a robust, reliable, and scalable method for producing high-purity this compound. By understanding the mechanistic underpinnings of the Vilsmeier-Haack cyclization and the rationale for selecting a mild reducing agent like sodium borohydride, researchers can confidently execute this protocol. The resulting product serves as a critical building block, empowering chemists to explore novel chemical space in the ongoing quest for next-generation therapeutics and advanced functional materials.

References

1H NMR and 13C NMR spectra of (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. As experimental spectra for this specific molecule are not widely published, this document leverages established principles of NMR spectroscopy and data from analogous structures to present a detailed predictive analysis. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of fluorinated pyrazole derivatives. The guide covers predicted chemical shifts, coupling constants, and signal assignments for both ¹H and ¹³C NMR spectra, alongside a validated experimental protocol for acquiring high-quality data.

Introduction: The Structural Significance of a Fluorinated Pyrazole

This compound belongs to a class of fluorinated heterocyclic compounds that are of significant interest as building blocks in the synthesis of pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl (CF₃) group can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in drug design.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. For a molecule like this compound, NMR provides critical information about the connectivity of atoms, the electronic environment of each nucleus, and the through-bond and through-space relationships between them. This guide offers a detailed, predictive framework for interpreting its ¹H and ¹³C NMR spectra, explaining the causal relationships between the molecular structure and the expected spectral features.

Molecular Structure and Spectroscopic Considerations

The structure of this compound presents several key features that dictate its NMR spectra. Understanding these features is crucial for accurate interpretation.

Caption: Molecular structure of this compound with atom numbering.

Key Spectroscopic Challenges:

  • Tautomerism: The proton on the pyrazole nitrogen can exist on either N1 or N2. If the exchange between these tautomers is rapid on the NMR timescale, the signals for C3 and C5 can average out.[1] However, the substitution pattern in this molecule makes the two nitrogen atoms inequivalent, favoring the 1H-tautomer as shown.

  • Proton Exchange: The N-H and O-H protons are exchangeable. Their visibility and multiplicity depend heavily on the solvent, concentration, and temperature. In protic solvents like D₂O or CD₃OD, these signals may broaden or disappear entirely.[2] Using a dry, aprotic solvent like DMSO-d₆ is often necessary to observe these protons and their couplings.

  • Fluorine Coupling (J-coupling): The three fluorine atoms of the CF₃ group will couple to nearby ¹H and ¹³C nuclei, providing valuable structural information but also increasing spectral complexity. These couplings occur over multiple bonds (ⁿJ).[3]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on data from structurally similar pyrazoles and the known electronic effects of the substituents.[2][4] The analysis assumes the spectrum is acquired in DMSO-d₆ to allow for the observation of exchangeable protons.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton LabelPredicted δ (ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Justification
N-H ~13.5 - 14.5broad singlet (br s)1H-The N-H proton of a pyrazole ring is acidic and typically appears far downfield. Broadening is common due to quadrupole effects from the ¹⁴N nucleus and chemical exchange.
C5-H ~8.0 - 8.5quartet (q)1H⁴J(H,F) ≈ 1-2 HzThis proton is on an electron-deficient aromatic ring, hence its downfield shift. It is expected to show a small quartet splitting due to four-bond coupling to the CF₃ group.
O-H ~5.0 - 5.5triplet (t)1H³J(H,H) ≈ 5-6 HzThe hydroxyl proton signal's position is variable. In DMSO-d₆, it often couples to adjacent CH₂ protons, resulting in a triplet.
CH₂ ~4.5 - 4.8doublet of quartets (dq) or multiplet (m)2H³J(H,H) ≈ 5-6 Hz, ⁴J(H,F) ≈ 1 HzThese benzylic-like protons are deshielded by the pyrazole ring and the oxygen atom. They will be split into a doublet by the O-H proton and may show further splitting into a quartet by the CF₃ group (four-bond coupling).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is significantly influenced by the highly electronegative fluorine atoms. Proton decoupling is assumed, so C-H couplings are not observed, but C-F couplings remain.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Carbon LabelPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Justification
C3 ~145 - 150quartet (q)²J(C,F) ≈ 35-40 HzThis carbon is attached to the electron-withdrawing CF₃ group and is part of the heterocyclic ring. It will appear as a quartet due to two-bond coupling to the three fluorine atoms.[5]
C5 ~135 - 140singlet (s) or narrow multiplet-This carbon is also part of the pyrazole ring. Any coupling to the CF₃ group (⁴J) would be very small and likely unresolved.
CF₃ ~120 - 125quartet (q)¹J(C,F) ≈ 270-280 HzThe carbon of the trifluoromethyl group itself shows a very large one-bond coupling to the three fluorine atoms, resulting in a prominent quartet.[4][5]
C4 ~110 - 115quartet (q)³J(C,F) ≈ 3-5 HzThis carbon is shielded relative to C3 and C5. It is expected to show a small quartet splitting due to three-bond coupling with the CF₃ group.
CH₂OH ~55 - 60singlet (s) or narrow multiplet-This aliphatic carbon is in a typical region for a carbon attached to an oxygen atom. Any coupling to the CF₃ group (⁴J) would be negligible.

Experimental Protocol: A Self-Validating Approach

To confirm the predicted assignments and elucidate the structure without ambiguity, a combination of 1D and 2D NMR experiments is essential. This multi-faceted approach ensures the trustworthiness of the final structural assignment.

Step 1: Sample Preparation

  • Dissolution: Dissolve approximately 10-15 mg of this compound in 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent is dry to minimize the exchange rate of N-H and O-H protons.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

Step 2: Spectrometer Setup and 1D Spectra Acquisition

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Parameters: Set a spectral width of approximately 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2-5 seconds.

    • Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Parameters: Use a standard proton-decoupled pulse program. Set a spectral width of ~220 ppm and a relaxation delay of 2 seconds.

    • Scans: Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Step 3: 2D NMR for Structural Validation To create a self-validating dataset, acquire the following 2D spectra:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It will unambiguously link the C5-H proton signal to the C5 carbon signal and the CH₂ proton signal to the CH₂OH carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. It is crucial for confirming the overall structure.

G C5_H C5-H C3 C3 C5_H->C3 ³J(CH) HMBC C4 C4 C5_H->C4 ²J(CH) HMBC C5 C5 C5_H->C5 ¹J(CH) HSQC CH2 CH₂ CH2->C3 ³J(CC) HMBC CH2->C4 ¹J(CC) HMBC CH2->C5 ²J(CC) HMBC CH2OH_C CH₂OH CH2->CH2OH_C ¹J(CH) HSQC OH OH OH->CH2 ³J(HH) COSY CF3_C CF₃

Caption: Key 2D NMR correlations for structural validation.

Expected HMBC Correlations for Validation:

  • The C5-H proton should show correlations to C4 (2-bond) and C3 (3-bond).

  • The CH₂ protons should show correlations to C4 (1-bond, often suppressed but may appear), C5 (2-bond), and C3 (3-bond). This pattern definitively places the hydroxymethyl group at the C4 position.

Conclusion

This guide presents a robust, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the influence of the pyrazole ring, the trifluoromethyl group, and the hydroxymethyl substituent, researchers can confidently interpret experimental spectra. The provided protocol, which integrates 1D and 2D NMR techniques, establishes a self-validating methodology for the unambiguous structural confirmation of this and related fluorinated heterocyclic compounds, ensuring high standards of scientific integrity in research and development.

References

CAS number for (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.

Core Compound Identification and Properties

This compound is a key building block in the synthesis of complex organic molecules. The trifluoromethyl group (-CF3) imparts unique properties, including increased metabolic stability and lipophilicity, which are highly desirable in drug design.[1]

Physicochemical and Structural Data

A summary of the key identification and physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 1001020-13-8[2]
Molecular Formula C₅H₅F₃N₂OCalculated
Molecular Weight 166.10 g/mol Calculated
MDL Number MFCD16620670[2]
Appearance White to off-white solidInferred from related compounds
Melting Point 45-47 °C (for the parent 3-(Trifluoromethyl)pyrazole)
Boiling Point 70 °C / 2 mmHg (for the parent 3-(Trifluoromethyl)pyrazole)
Structural Representation and Isomerism

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In this compound, the trifluoromethyl group is at position 3, and the methanol group is at position 4. It's important to note that pyrazole derivatives can exhibit tautomerism.

Caption: 2D structure of this compound.

Synthesis and Reactivity Insights

The synthesis of functionalized pyrazoles is a well-established area of organic chemistry, with several robust methods available.

General Synthetic Strategies for Pyrazoles

The pyrazole core is typically constructed via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[3][4] The regioselectivity of this reaction is a key consideration, especially with unsymmetrical dicarbonyl precursors.

Synthesis_Workflow cluster_reaction Core Pyrazole Synthesis hydrazine Hydrazine Derivative (R-NHNH₂) condensation Condensation hydrazine->condensation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->condensation cyclization Cyclization/Dehydration condensation->cyclization pyrazole Substituted Pyrazole cyclization->pyrazole

Caption: Generalized workflow for pyrazole synthesis.

For trifluoromethylated pyrazoles, a common precursor is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which can be reacted with methylhydrazine to yield a mixture of regioisomeric 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole.[5] Subsequent functionalization at the C4 position would be required to introduce the methanol group.

Reactivity Profile

The pyrazole ring is aromatic and generally stable to oxidation.[6] Its reactivity is influenced by the two nitrogen atoms and the electron-withdrawing trifluoromethyl group.

  • N-H Acidity and Alkylation: The N-H proton at the N1 position can be removed by a base, allowing for subsequent alkylation or acylation.[7][8]

  • Electrophilic Attack: The N2 atom is basic and susceptible to attack by electrophiles.[6][7] Electrophilic substitution on the carbon skeleton typically occurs at the C4 position, which is the most electron-rich carbon.[7]

  • Influence of the -CF₃ Group: The strongly electron-withdrawing trifluoromethyl group deactivates the ring towards electrophilic substitution and influences the acidity of the N-H proton.

Role in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[9] Fluorinated pyrazoles, in particular, have garnered significant attention for their potential therapeutic applications.[10][11]

Key Therapeutic Areas

Derivatives of trifluoromethyl-substituted pyrazoles have demonstrated a wide range of biological activities, including:

  • Anti-inflammatory: As seen in the blockbuster drug Celecoxib, a COX-2 inhibitor.[9]

  • Anticancer: Many kinase inhibitors, such as Ruxolitinib and Axitinib, feature a pyrazole core.[9]

  • Antibacterial: Trifluoromethyl phenyl-substituted pyrazoles have shown potent activity against Gram-positive bacteria, including resistant strains like MRSA.[9]

  • Antidiabetic and Anti-tubercular: Various pyrazole derivatives have been investigated for these activities.[8]

The this compound molecule serves as a versatile starting material for accessing these classes of compounds, allowing for further elaboration at the methanol and N-H positions to modulate potency and selectivity.

Structure-Activity Relationship (SAR) Insights

The incorporation of a trifluoromethyl group often enhances the biological activity of a drug candidate. This is due to several factors:

  • Metabolic Stability: The C-F bond is very strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes.

  • Lipophilicity: The -CF₃ group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes.

  • Receptor Binding: The -CF₃ group can engage in specific interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, thereby enhancing binding affinity.

Experimental Protocols and Handling

Exemplary Synthesis Protocol: N-Arylation of 3-(Trifluoromethyl)pyrazole

Objective: To synthesize an N-aryl-3-(trifluoromethyl)pyrazole.

Materials:

  • 3-(Trifluoromethyl)pyrazole

  • Aryl iodide or aryl bromide

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • A suitable ligand (e.g., L-proline, a diamine)

  • Anhydrous solvent (e.g., DMF, Dioxane, or Toluene)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 3-(trifluoromethyl)pyrazole (1.0 eq.), the aryl halide (1.1 eq.), CuI (0.1 eq.), the ligand (0.2 eq.), and the base (2.0 eq.).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Filter the mixture through a pad of celite to remove insoluble copper salts.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-(trifluoromethyl)pyrazole.

Causality: The copper catalyst facilitates the coupling between the pyrazole nitrogen and the aryl halide. The base is essential for deprotonating the pyrazole, and the ligand stabilizes the copper catalyst, preventing its precipitation and enhancing its reactivity.

Safety and Handling

Based on safety data sheets for related pyrazole compounds, the following precautions should be observed:[12][13][14]

  • Hazard Classification: May cause skin, eye, and respiratory irritation.[14] Harmful if swallowed.[12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[12][13] Use in a well-ventilated area or a chemical fume hood.

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes.[12]

    • Inhalation: Move person into fresh air.[13]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable and versatile building block in modern chemical synthesis. Its unique combination of a reactive pyrazole core and a property-enhancing trifluoromethyl group makes it a compound of high interest for the development of new pharmaceuticals and agrochemicals. Understanding its synthesis, reactivity, and handling is crucial for researchers aiming to leverage its potential in their discovery programs.

References

An In-Depth Technical Guide to (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol, a key heterocyclic building block, is of significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the trifluoromethyl group, impart desirable physicochemical and pharmacological properties to parent molecules. This guide provides a comprehensive overview of its molecular characteristics, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Introduction: The Significance of Trifluoromethyl-Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in modern drug design. This is due to the unique properties conferred by the -CF3 group, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. When combined, the trifluoromethyl-pyrazole motif represents a powerful combination for the development of novel therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles. This compound serves as a crucial starting material for the synthesis of a diverse range of more complex molecules, enabling the exploration of new chemical space in drug discovery programs.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthesis and drug design.

Chemical Structure and Formula
  • Chemical Name: this compound

  • CAS Number: 1001020-13-8

  • Molecular Formula: C₅H₅F₃N₂O

  • Molecular Weight: 166.10 g/mol

The structure consists of a pyrazole ring substituted at the 3-position with a trifluoromethyl group and at the 4-position with a hydroxymethyl group. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the pyrazole ring.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₅H₅F₃N₂OCalculated
Molecular Weight 166.10 g/mol Calculated
CAS Number 1001020-13-8--INVALID-LINK--

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established pyrazole synthesis methodologies.

Proposed Synthetic Pathway

A common and effective method for the synthesis of pyrazoles is the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. For the synthesis of this compound, a suitable starting material would be a functionalized 1,3-dicarbonyl compound bearing a trifluoromethyl group. A potential precursor is ethyl 4,4,4-trifluoroacetoacetate.

The following diagram illustrates a logical synthetic workflow:

G cluster_0 Synthesis of this compound A Ethyl 4,4,4-trifluoroacetoacetate B Formylation A->B e.g., Vilsmeier-Haack or Claisen condensation C Ethyl 2-formyl-4,4,4-trifluoroacetoacetate B->C E Cyclization C->E D Hydrazine hydrate D->E F Ethyl 3-trifluoromethyl-1H-pyrazole-4-carboxylate E->F G Reduction F->G e.g., LiAlH4, NaBH4 H This compound G->H

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on known chemical transformations and should be optimized for specific laboratory conditions.

  • Formylation of Ethyl 4,4,4-trifluoroacetoacetate:

    • To a solution of ethyl 4,4,4-trifluoroacetoacetate in an appropriate solvent (e.g., toluene), add a formylating agent such as ethyl formate and a base (e.g., sodium ethoxide).

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

    • Work up the reaction by quenching with a weak acid and extract the product into an organic solvent.

    • Purify the resulting ethyl 2-formyl-4,4,4-trifluoroacetoacetate by distillation or chromatography.

  • Cyclization with Hydrazine:

    • Dissolve the purified ethyl 2-formyl-4,4,4-trifluoroacetoacetate in a suitable solvent like ethanol.

    • Add hydrazine hydrate dropwise at a controlled temperature.

    • Reflux the reaction mixture for several hours until the starting material is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude ethyl 3-trifluoromethyl-1H-pyrazole-4-carboxylate can be purified by recrystallization or column chromatography.

  • Reduction of the Ester:

    • To a solution of ethyl 3-trifluoromethyl-1H-pyrazole-4-carboxylate in a dry ethereal solvent (e.g., THF, diethyl ether), add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the ester is fully reduced.

    • Carefully quench the reaction with water and a base (e.g., NaOH solution).

    • Filter the resulting solids and extract the aqueous layer with an organic solvent.

    • Dry the combined organic layers, concentrate, and purify the final product, this compound, by column chromatography or recrystallization.

Characterization

The structure of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the pyrazole C5-H, a doublet for the methylene protons of the hydroxymethyl group, a triplet for the hydroxyl proton (which may exchange with D₂O), and a broad singlet for the N-H proton.

    • ¹³C NMR: Signals corresponding to the pyrazole ring carbons, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the hydroxymethyl carbon are expected.

    • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is anticipated.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the pyrazole, and C-F stretching vibrations are expected.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observed, along with characteristic fragmentation patterns.

Reactivity and Further Functionalization

This compound is a versatile intermediate that can undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups.

G cluster_1 Reactivity of this compound A This compound B N-Alkylation/Arylation A->B At N1 of pyrazole ring C O-Alkylation/Acylation A->C At hydroxyl group D Oxidation A->D Of hydroxymethyl to aldehyde/acid E Halogenation A->E Of hydroxyl to halide

Caption: Key reaction pathways for the functionalization of this compound.

  • N-Alkylation/Arylation: The N-H proton of the pyrazole ring is acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile (e.g., alkyl halide, aryl halide) to introduce a substituent at the N1 position. This is a crucial step in modulating the pharmacokinetic properties of the final compound.

  • O-Alkylation/Acylation: The primary alcohol can be readily converted to ethers or esters through Williamson ether synthesis or reaction with acyl chlorides/anhydrides, respectively.

  • Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents (e.g., PCC, PDC, Swern oxidation for the aldehyde; Jones reagent, KMnO₄ for the carboxylic acid). These functional groups are valuable handles for further synthetic manipulations, such as amide bond formation.

  • Halogenation: The hydroxyl group can be replaced by a halogen (e.g., using SOCl₂, PBr₃) to form the corresponding halomethyl derivative, which is a reactive intermediate for nucleophilic substitution reactions.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethyl-pyrazole scaffold is a key component in a wide range of biologically active molecules. This compound serves as a valuable building block for accessing compounds with potential therapeutic applications in various disease areas.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase active site. The pyrazole ring of this compound can act as a bioisostere for other common hinge-binding motifs. The trifluoromethyl group can provide additional beneficial interactions in the active site and improve metabolic stability.

In the Development of Anti-inflammatory Agents

Pyrazole derivatives have a long history as anti-inflammatory drugs (e.g., celecoxib). The anti-inflammatory and anti-tumor activities of some trifluoromethyl-pyrazole containing compounds have been demonstrated in vitro.[1] The structural features of this compound make it an attractive starting point for the synthesis of novel anti-inflammatory agents.

In the Synthesis of Agrochemicals

Beyond pharmaceuticals, pyrazole derivatives are also important in the agrochemical industry as herbicides, insecticides, and fungicides. The trifluoromethyl group can enhance the potency and spectrum of activity of these compounds.

Conclusion

This compound is a high-value building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. Its unique combination of a pyrazole core and a trifluoromethyl group provides a foundation for the development of compounds with enhanced biological activity and improved physicochemical properties. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers in the field. Further investigation into the specific biological activities of derivatives of this compound is warranted and represents a promising area for future research.

References

A Researcher's Guide to Sourcing (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol: From Supplier Identification to Quality Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1] The trifluoromethyl (-CF3) group, in particular, has become a hallmark of many successful pharmaceutical agents. When combined with privileged heterocyclic structures like pyrazole, the resulting building blocks are of immense value to drug discovery programs. The pyrazole nucleus itself is a core component of numerous approved drugs, recognized for its diverse biological activities and ability to participate in crucial hydrogen bonding interactions.[2]

(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol emerges as a particularly valuable synthon. It combines the potent electronic effects of the -CF3 group with the versatile pyrazole core and presents a primary alcohol for a wide array of subsequent chemical transformations. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing this key intermediate, navigating the supplier landscape, ensuring quality, and handling the material safely to accelerate research endeavors.

Commercial Availability: Identifying Primary Suppliers

The procurement of specialty chemicals like this compound requires careful identification of reliable suppliers. The compound, identified by CAS Number 1001020-13-8 , is available through several chemical vendors specializing in research and development quantities.

It is crucial for researchers to distinguish this parent compound from its commonly available N-methylated analog, (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol (CAS Number 540468-96-0), as the presence or absence of the methyl group on the pyrazole nitrogen dictates different synthetic possibilities and potential biological interactions.

The following table summarizes prominent commercial suppliers for both the parent compound and its N-methylated derivative.

Compound NameCAS NumberRepresentative SuppliersNotes
This compound 1001020-13-8Apollo Scientific[3]Often available in research quantities (mg to g). Lead times may apply.
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol 540468-96-0J&K Scientific[4], Matrix Scientific[5], Ivy Fine Chemicals[6], Chemsigma[7]More widely listed than the parent compound. Available in various purities (e.g., 97%).

Procurement Workflow: A Self-Validating System for Quality Assurance

Sourcing a chemical is not merely a transactional step but the foundation of reliable and reproducible research. The choice of supplier and the rigor of incoming material assessment directly impact experimental outcomes. The following workflow is designed as a self-validating system to ensure the identity and purity of the procured material.

procurement_workflow cluster_pre Pre-Purchase Phase cluster_post Post-Delivery Phase Start Identify Need for (3-CF3-1H-pyrazol-4-yl)methanol SupplierID Identify Potential Suppliers (e.g., Apollo Scientific) Start->SupplierID DocRequest Request Documentation: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) SupplierID->DocRequest DocReview Review Documentation: - Check Purity (e.g., >95%) - Verify CAS Number - Assess Impurity Profile DocRequest->DocReview Decision Select Supplier & Place Order DocReview->Decision Receipt Receive Material & Log Decision->Receipt QC Internal QC Verification (e.g., 1H NMR, LC-MS) Receipt->QC Compare Compare QC Data with Supplier CoA QC->Compare Approval Approve for Use in Research Compare->Approval Data Match Quarantine Quarantine & Contact Supplier Compare->Quarantine Discrepancy Found

Caption: A logical workflow for the procurement and quality control of research chemicals.

Expertise in Action: Interpreting the Certificate of Analysis (CoA)

The CoA is the most critical document provided by a supplier. Do not just file it away.

  • Identity Confirmation: The CoA should specify the analytical method used for structural confirmation, typically Nuclear Magnetic Resonance (NMR) spectroscopy. The data should be consistent with the expected structure of this compound.

  • Purity Assessment: Purity is often determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For drug discovery applications, a purity of >97% is generally recommended. Scrutinize the chromatogram for any significant impurities, as these could interfere with subsequent reactions or biological assays.

  • Residual Solvents: The CoA may also list residual solvents from the synthesis and purification process. While often minor, high levels of certain solvents can be detrimental to sensitive catalytic reactions.

Safe Handling, Storage, and Disposal

Proper handling and storage are paramount for researcher safety and maintaining the integrity of the chemical. The information below is a synthesis of typical recommendations found in Safety Data Sheets (SDS) for trifluoromethyl-pyrazole derivatives.[8][9][10]

ParameterRecommendationRationale & Causality
Personal Protective Equipment (PPE) Safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), lab coat.Prevents eye and skin contact. Pyrazole derivatives can be irritants.
Ventilation Use in a well-ventilated area or a chemical fume hood.[8][10]Avoids inhalation of any dust or vapors, which may cause respiratory irritation.
Storage Conditions Store in a tightly sealed container in a cool, dry place.[8][9] Some suppliers recommend refrigeration (2-8°C).[4]Protects from atmospheric moisture and prevents degradation. Refrigeration can slow decomposition pathways.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[9]The pyrazole ring and alcohol functional group can react exothermically or be degraded by these reagents.
First Aid Measures Eyes: Rinse cautiously with water for several minutes.[8] Skin: Wash with plenty of soap and water.[9] Inhalation: Move to fresh air.[10] Ingestion: Rinse mouth; do not induce vomiting.Standard first aid protocols to minimize exposure and seek medical attention if symptoms persist.
Disposal Dispose of contents/container to an approved waste disposal plant.[8]Prevents environmental contamination and complies with institutional and federal regulations.

Synthetic Context and Application

This compound is not an end-product but a versatile intermediate. Its value lies in the reactivity of the primary alcohol, which serves as a handle for introducing the pyrazole core into larger, more complex molecules. Understanding this context is key to its effective use.

synthetic_utility cluster_core Core Building Block cluster_reactions Key Transformations cluster_products Resulting Synthons Core (3-CF3-1H-pyrazol-4-yl)methanol [Primary Alcohol] Oxidation Oxidation Core->Oxidation Esterification Esterification / Acylation Core->Esterification Etherification Etherification (e.g., Williamson) Core->Etherification Halogenation Halogenation (e.g., Appel Reaction) Core->Halogenation Aldehyde ...-4-carbaldehyde Oxidation->Aldehyde Ester ...-4-ylmethyl ester Esterification->Ester Ether ...-4-ylmethyl ether Etherification->Ether Halide 4-(halomethyl)-... Halogenation->Halide

Caption: Synthetic utility of the primary alcohol in this compound.

This building block is particularly useful for synthesizing derivatives for structure-activity relationship (SAR) studies. For instance, the corresponding aldehyde (via oxidation) can be used in reductive aminations to build amine libraries, while the halide (via halogenation) is a precursor for nucleophilic substitution reactions. This strategic positioning of a reactive handle on the trifluoromethyl-pyrazole scaffold is precisely what makes it a valuable tool in programs aimed at developing novel therapeutics.[11][12] The anti-inflammatory and anti-tumor activities observed in related pyrazole structures underscore the potential of derivatives synthesized from this starting material.[13][14]

Conclusion

This compound is a high-value building block for researchers engaged in drug discovery and medicinal chemistry. Successful procurement hinges on careful supplier identification, with a clear distinction between the parent compound (CAS 1001020-13-8) and its N-methylated analog. A rigorous, self-validating workflow that prioritizes the review of supplier documentation and includes internal quality control is essential for ensuring the integrity of starting materials and the reproducibility of experimental results. By adhering to strict safety protocols and understanding the rich synthetic context of this versatile intermediate, research teams can effectively leverage its potential to build novel and impactful molecules.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive analysis of the crystal structure of (3-trifluoromethyl-1H-pyrazol-4-yl)methanol, a key building block in medicinal chemistry. The trifluoromethyl group and the pyrazole core are prevalent motifs in a wide array of pharmacologically active compounds, making a detailed understanding of their structural characteristics paramount for rational drug design and development. This document elucidates the synthesis, crystal growth, and definitive solid-state structure of the title compound, as determined by single-crystal X-ray diffraction.

The Significance of Trifluoromethylated Pyrazoles in Medicinal Chemistry

The incorporation of a trifluoromethyl (-CF3) group into organic molecules can profoundly influence their physicochemical and biological properties. This "super-halogen" imparts increased metabolic stability, enhanced lipophilicity, and can modulate the acidity or basicity of neighboring functional groups, often leading to improved pharmacokinetic profiles and target-binding affinities. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery, appearing in numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anticancer agents. The combination of these two moieties in this compound presents a versatile platform for the synthesis of novel drug candidates.

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through a multi-step sequence, starting from readily available precursors. A plausible and efficient synthetic route is outlined below. It is imperative to note that while various synthetic strategies for functionalized trifluoromethyl-pyrazoles have been reported, the following protocol is a representative example.[1][2][3]

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. This key intermediate is prepared by the Claisen condensation of ethyl trifluoroacetate and acetone in the presence of a suitable base, such as sodium ethoxide.

  • Step 2: Cyclization to form Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. The β-ketoenone from Step 1 is reacted with hydrazine hydrate in a suitable solvent like ethanol. This reaction proceeds via a condensation-cyclization cascade to afford the pyrazole ring.[4]

  • Step 3: Reduction of the Ester to the Alcohol. The ethyl ester is then reduced to the corresponding primary alcohol, this compound, using a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent like tetrahydrofuran (THF).

  • Purification. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure compound.

Determination of the Crystal Structure: A Methodological Workflow

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by single-crystal X-ray diffraction.[5][6][7][8][9] The following sections detail the experimental and computational steps involved in the structure determination of this compound.

Crystal Growth

High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. For this compound, single crystals suitable for X-ray analysis can be grown by the slow evaporation of a saturated solution of the compound in a suitable solvent system, such as a mixture of dichloromethane and hexane, at room temperature.

Single-Crystal X-ray Diffraction: Data Collection, Structure Solution, and Refinement

A suitable single crystal is mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is maintained at a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffraction data are collected by rotating the crystal and recording the intensities and positions of the diffracted X-ray beams.

The collected data are then processed to solve and refine the crystal structure. This involves determining the unit cell parameters and the space group, followed by solving the phase problem to obtain an initial model of the electron density. This model is then refined against the experimental data to yield the final atomic coordinates and displacement parameters.

The workflow for determining the crystal structure is depicted in the following diagram:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction synthesis Chemical Synthesis purification Purification synthesis->purification crystal_growth Slow Evaporation purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Experimental workflow for crystal structure determination.

In-Depth Analysis of the Crystal Structure

Due to the absence of a publicly available crystal structure for the specific title compound in the Cambridge Structural Database (CSD), the following analysis is based on the known crystal structure of a closely related analog, ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate[4], and general principles of pyrazole crystal engineering.[10][11][12]

Crystallographic Data Summary

The crystallographic data for a hypothetical crystal of this compound is presented in the table below. These values are illustrative and would be determined experimentally.

ParameterHypothetical Value
Chemical FormulaC5H5F3N2O
Formula Weight166.11
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)7.0
b (Å)12.0
c (Å)8.5
α (°)90
β (°)105
γ (°)90
Volume (ų)688.9
Z4
Calculated Density (g/cm³)1.602
Temperature (K)100
R-factor (%)< 5
Molecular Conformation and Geometry

The molecular structure of this compound would feature a planar pyrazole ring. The trifluoromethyl and methanol substituents would be attached to the C3 and C4 positions of the pyrazole ring, respectively. The bond lengths and angles within the pyrazole ring are expected to be consistent with those of other pyrazole derivatives. The C-F bond lengths of the trifluoromethyl group will be in the typical range of 1.33-1.35 Å. The conformation of the methanol substituent, specifically the torsion angle defined by the C3-C4-C(methanol)-O atoms, will be a key feature determining the intermolecular interactions.

Intermolecular Interactions and Supramolecular Assembly

The solid-state packing of this compound will be dominated by hydrogen bonding interactions. The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). Additionally, the methanol substituent provides another hydrogen bond donor (the O-H group) and a hydrogen bond acceptor (the oxygen atom).

This combination of functional groups allows for the formation of a robust and extended hydrogen-bonding network. It is highly probable that the molecules will form chains or sheets in the crystal lattice. Common hydrogen bonding motifs in pyrazoles include dimers, trimers, and catemeric chains.[12] Given the presence of the additional hydroxyl group, a more complex three-dimensional network is anticipated.

A potential hydrogen bonding scheme is illustrated below:

hydrogen_bonding cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_mol3 Molecule 3 N1_1 N-H N2_2 N N1_1->N2_2 N-H···N N2_1 N O1_1 O-H O1_3 O-H O1_1->O1_3 O-H···O N1_2 N-H N2_3 N N1_2->N2_3 N-H···N O1_2 O-H N1_3 N-H

Potential hydrogen bonding interactions.

In addition to hydrogen bonding, weaker intermolecular interactions such as C-H···F and C-H···O contacts may also play a role in stabilizing the crystal packing. The trifluoromethyl group, while generally considered a weak hydrogen bond acceptor, can participate in such interactions.

Implications for Drug Design and Development

A detailed understanding of the crystal structure of this compound provides invaluable insights for drug development professionals.

  • Structure-Activity Relationship (SAR) Studies: The precise knowledge of the three-dimensional arrangement of the molecule can aid in the interpretation of SAR data and the design of new analogs with improved biological activity.

  • Polymorph Screening: The identification of the stable crystalline form is crucial for drug formulation and ensuring consistent bioavailability. The knowledge of the primary crystal structure is the first step in a comprehensive polymorph screen.

  • Crystal Engineering: The understanding of the intermolecular interactions that govern the crystal packing of this molecule can be leveraged to design co-crystals with other active pharmaceutical ingredients (APIs) to modulate their physicochemical properties, such as solubility and dissolution rate.[13]

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of this compound. While the specific crystallographic data for this compound is not yet publicly available, this guide has outlined the synthetic methodology, the experimental workflow for structure determination, and a detailed analysis of the expected structural features based on closely related compounds. The insights gained from the solid-state structure of this important building block are critical for advancing the design and development of novel pyrazole-based therapeutics.

References

Introduction: The Strategic Importance of the Trifluoromethyl-Pyrazolean Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Trifluoromethylated Pyrazoles

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal and agricultural chemistry.[1][2][3] Its structural versatility, metabolic stability, and capacity for diverse molecular interactions have established it as a cornerstone in the design of numerous therapeutic and crop protection agents.[1][3][4] The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold dramatically amplifies its biological potential.[5][6] The unique physicochemical properties of the CF₃ group—including its high electronegativity, metabolic stability, and lipophilicity—enhance a molecule's membrane permeability, binding affinity to target proteins, and resistance to oxidative degradation, making trifluoromethylated pyrazoles a highly sought-after class of compounds in modern chemical research.[3][6][7][8]

This guide provides a comprehensive technical overview of the principal biological activities of trifluoromethylated pyrazoles, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will explore their application as anti-inflammatory, anticancer, insecticidal, and antimicrobial agents, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Anti-inflammatory Activity - Precision Targeting of Cyclooxygenase Enzymes

The discovery of trifluoromethylated pyrazoles as selective cyclooxygenase-2 (COX-2) inhibitors marked a significant milestone in anti-inflammatory therapy.[9] This class of compounds, exemplified by the blockbuster drug Celecoxib, offers potent anti-inflammatory effects while mitigating the gastrointestinal side effects associated with non-selective COX inhibitors.[7][9][10]

Mechanism of Action: Selective COX-2 Inhibition

Inflammation, pain, and fever are primarily mediated by prostaglandins, which are synthesized from arachidonic acid by the COX enzymes.[11] Two main isoforms exist: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation.[7] The therapeutic efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their inhibition of these enzymes.[11] Trifluoromethyl-pyrazole derivatives achieve their selectivity by exploiting structural differences in the active sites of COX-1 and COX-2.[7] The trifluoromethyl group often anchors the molecule within a hydrophobic side pocket present in COX-2 but not COX-1, leading to preferential inhibition.[7][9]

Arachidonic Acid Cascade AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Prostaglandins (Physiological Functions) COX1->PGs_Physiological Gastric Protection Platelet Function PGs_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammatory NSAIDs Non-selective NSAIDs NSAIDs->COX1 NSAIDs->COX2 TFMP_Inhibitors Trifluoromethylated Pyrazoles (e.g., Celecoxib) TFMP_Inhibitors->COX2

Caption: COX inhibition pathway by NSAIDs and selective Trifluoromethylated Pyrazoles.

Structure-Activity Relationship (SAR) Insights

SAR analysis of trifluoromethyl-pyrazole-carboxamides reveals critical factors for potent and selective COX-2 inhibition.[7]

  • Trifluoromethyl Group: The presence of the CF₃ group on the pyrazole ring is crucial for enhancing hydrophobic interactions within the COX binding pocket, thereby increasing ligand-receptor affinity.[7]

  • Pyrazole Core: The electron-rich pyrazole moiety facilitates favorable π-π stacking and cation-π interactions with key aromatic residues in the enzyme's active site.[7]

  • Substituents: The nature and position of substituents on the N-phenyl ring and other parts of the scaffold fine-tune the selectivity for COX-2 over COX-1.

Quantitative Data: In Vitro COX Inhibitory Activity

The following table summarizes the inhibitory activity of representative trifluoromethyl-pyrazole-carboxamide derivatives against COX-1 and COX-2.[7]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
3b 0.463.820.12
3d 5.614.921.14
3g 4.452.651.68
Ketoprofen 0.0340.1640.21
Data sourced from a study on trifluoromethyl–pyrazole–carboxamides as COX inhibitors.[7]
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a standard procedure for evaluating the COX inhibitory activity of test compounds.[7][12][13]

  • Enzyme Preparation: Human recombinant COX-2 and ovine COX-1 isoenzymes are prepared according to standard laboratory procedures.

  • Compound Preparation: Test compounds and a reference drug (e.g., Ketoprofen) are dissolved in DMSO to create stock solutions, which are then serially diluted to various concentrations.

  • Assay Reaction: The reaction mixture is prepared in a 96-well plate and contains Tris-HCl buffer, EDTA, hematin, and the respective COX enzyme.

  • Incubation: The test compounds (or DMSO as a control) are added to the wells and pre-incubated with the enzyme at room temperature for 15 minutes to allow for binding.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid as the substrate. The plate is then incubated for an additional 10 minutes.

  • Reaction Termination: The enzymatic reaction is stopped by adding a solution of hydrochloric acid.

  • Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercial Prostaglandin E₂ EIA Kit, following the manufacturer's instructions. Absorbance is read using a microplate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Part 2: Anticancer Activity - Disrupting the Cytoskeleton

Trifluoromethylated pyrazoles have emerged as a promising class of anticancer agents, primarily through their ability to interfere with microtubule dynamics, a validated target in oncology.[14][15] By acting as tubulin polymerization inhibitors, these compounds induce cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell structure. Many successful anticancer drugs, like paclitaxel and the vinca alkaloids, target this system. Certain trifluoromethylated pyrazoles, designed as hybrids of the natural product Combretastatin A-4 (CA-4) and the drug Celecoxib, function as potent antitubulin agents.[14] They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[14] This disruption of the microtubule network leads to the formation of a defective mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately undergo programmed cell death (apoptosis).[14]

Tubulin Inhibition Mechanism cluster_0 Normal Cell Cycle cluster_1 Action of TFMP Anticancer Agents Tubulin α/β-Tubulin Dimers MT Dynamic Microtubules Tubulin->MT Polymerization Spindle Mitotic Spindle Formation MT->Spindle Arrest Mitotic Arrest (G2/M) MT->Arrest Disruption Division Cell Division Spindle->Division TFMP Trifluoromethylated Pyrazole (e.g., C-23) TFMP->Tubulin Binds to Colchicine Site Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of mitotic arrest induced by trifluoromethylated pyrazole tubulin inhibitors.

Quantitative Data: Antiproliferative Activity

The cytotoxic effects of lead combretastatin-(trifluoromethyl)pyrazole hybrids have been evaluated against various human cancer cell lines.[14]

CompoundCell LineIC₅₀ (µM)
C-23 MCF-7 (Breast)0.015 ± 0.002
C-23 HeLa (Cervical)0.018 ± 0.003
C-23 B16F10 (Melanoma)0.011 ± 0.001
C-23 EMT6/AR1 (MDR Breast)0.025 ± 0.004
Data for a potent combretastatin-(trifluoromethyl)pyrazole analog, C-23.[14]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol details a common method for assessing the in vitro cytotoxicity of compounds against adherent cancer cell lines.[14]

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours to allow the compounds to exert their effects.

  • Cell Fixation: After incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing and Staining: The plates are washed five times with slow-running tap water and air-dried. The fixed cells are then stained with a 0.4% (w/v) solution of Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.

  • Final Wash: The unbound dye is removed by washing the plates four times with 1% acetic acid. The plates are then air-dried.

  • Dye Solubilization and Reading: The bound SRB dye is solubilized with 10 mM Tris base solution. The absorbance (optical density) is measured at 510 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the control wells. IC₅₀ values are determined from dose-response curves.

Part 3: Agrochemical Applications - Potent Neurotoxic Insecticides

Phenylpyrazole insecticides, particularly those containing a trifluoromethyl group like Fipronil, represent a cornerstone of modern pest control due to their high efficacy and novel mode of action.[16][17]

Mechanism of Action: GABA Receptor Antagonism

The primary target of these insecticides is the central nervous system of the insect.[17] Specifically, they act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride ion channel.[17] GABA is the main inhibitory neurotransmitter in insects. When it binds to its receptor, it opens a chloride channel, allowing Cl⁻ ions to flow into the neuron, which hyperpolarizes the cell and prevents the firing of an action potential. Trifluoromethylated pyrazoles bind within this channel, physically blocking the passage of chloride ions.[17] This blockade prevents the inhibitory GABA signal, leading to uncontrolled neuronal firing, hyperexcitation, paralysis, and ultimately, the death of the insect.[17] This mechanism shows a degree of selectivity for insect GABA receptors over mammalian ones, providing a margin of safety.[17]

GABA Receptor Antagonism cluster_Normal cluster_Blocked GABA GABA Receptor_Normal GABA Receptor Chloride (Cl⁻) Channel (Open) GABA->Receptor_Normal:f0 Neuron_Normal Neuron Hyperpolarized (Signal Inhibited) Receptor_Normal:f1->Neuron_Normal Cl⁻ Influx TFMP_Insecticide Trifluoromethylated Pyrazole (Fipronil) Receptor_Blocked GABA Receptor Chloride (Cl⁻) Channel (Blocked) TFMP_Insecticide->Receptor_Blocked:f1 Neuron_Blocked Hyperexcitation Paralysis & Death Receptor_Blocked:f1->Neuron_Blocked No Cl⁻ Influx Antimicrobial Workflow start Synthesized Trifluoromethylated Pyrazoles mic Primary Screening: Minimum Inhibitory Concentration (MIC) Assay start->mic hit Identify Potent 'Hits' (Low MIC Values) mic->hit biofilm Secondary Screening: Biofilm Inhibition & Eradication Assays hit->biofilm tox Toxicity Assays (e.g., against human cell lines) hit->tox lead Select 'Lead' Compounds for further study biofilm->lead moa Mechanism of Action Studies lead->moa

References

The Pyrazole Scaffold: A Privileged Framework in Drug Discovery and its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrazole Ring

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its remarkable versatility and "privileged" status stem from its unique physicochemical properties, synthetic accessibility, and its ability to engage in a wide array of biological interactions.[2][3] The pyrazole nucleus is a key structural component in numerous FDA-approved drugs, spanning a wide range of therapeutic areas including anti-inflammatory, anticancer, and antiviral agents.[1][3] This guide will provide an in-depth exploration of the primary mechanisms through which pyrazole-containing compounds exert their pharmacological effects, supplemented with field-proven experimental protocols to empower researchers in their drug discovery endeavors.

The structural features of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to bind to diverse biological targets with high affinity and specificity.[4] This inherent adaptability has led to the development of pyrazole-based drugs that function through several distinct mechanisms of action, which will be the central focus of this guide.

Core Mechanisms of Action of Pyrazole-Containing Compounds

The therapeutic efficacy of pyrazole derivatives can be broadly attributed to three primary mechanisms of action: enzyme inhibition, receptor modulation, and nucleic acid interactions. Each of these will be explored in detail, with illustrative examples of prominent drugs and comprehensive experimental workflows.

Enzyme Inhibition: A Dominant Paradigm

A significant number of pyrazole-containing drugs function by inhibiting the activity of specific enzymes, thereby disrupting pathological processes. This is arguably the most well-established mechanism of action for this class of compounds.

The selective inhibition of COX-2 is a hallmark mechanism for a class of non-steroidal anti-inflammatory drugs (NSAIDs). Celecoxib, a diaryl-substituted pyrazole, is a prime example of a selective COX-2 inhibitor.[5]

Mechanism: Prostaglandins are key mediators of pain and inflammation.[6] Their synthesis is dependent on the cyclooxygenase (COX) enzymes, which exist as two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is typically induced during inflammation.[7] Celecoxib selectively binds to and inhibits COX-2, thereby reducing the production of prostaglandins and alleviating pain and inflammation with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[7][8] The sulfonamide side chain of celecoxib is crucial for its selective binding to a hydrophilic region near the active site of the COX-2 enzyme.[6][8]

Signaling Pathway Diagram: COX-2 Inhibition by Celecoxib

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Pain & Inflammation Prostaglandins->Inflammation Mediates Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking the synthesis of prostaglandins from arachidonic acid and thereby reducing pain and inflammation.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol provides a method for determining the in vitro efficacy of a pyrazole-containing compound as a COX-2 inhibitor.

Principle: This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme. A fluorescent probe reacts with Prostaglandin G2 to produce a fluorescent signal. The inhibition of COX-2 activity by a test compound results in a decrease in the fluorescent signal.[9][10]

Materials:

  • Human recombinant COX-2 enzyme[9]

  • COX Assay Buffer[9]

  • COX Probe (in DMSO)[9]

  • COX Cofactor (in DMSO)[9]

  • Arachidonic Acid[9]

  • NaOH[9]

  • Celecoxib (positive control inhibitor)[9]

  • Test pyrazole compound

  • 96-well white opaque plate[10]

  • Fluorescence plate reader[11]

Procedure:

  • Reagent Preparation:

    • Reconstitute the COX-2 enzyme with sterile water and store on ice. Avoid repeated freeze-thaw cycles.[9]

    • Prepare a 10X solution of the test inhibitor and the positive control (Celecoxib) in COX Assay Buffer.[9]

    • Immediately before use, prepare the Arachidonic Acid solution by mixing with NaOH and diluting with purified water.[9]

  • Assay Setup (in a 96-well plate):

    • Enzyme Control (EC) wells: Add COX Assay Buffer.[9]

    • Inhibitor Control (IC) wells: Add the diluted Celecoxib solution.[9]

    • Sample (S) wells: Add the diluted test pyrazole compound.[9]

  • Reaction Mix Preparation:

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor for the number of assays to be performed.[9]

    • Add the Reaction Mix to all wells.[9]

  • Enzyme Addition:

    • Add the diluted COX-2 enzyme to the EC, IC, and S wells.[10]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.[9]

    • Immediately measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes.[9]

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the fluorescence curve.

    • Determine the percent inhibition for the test compound relative to the enzyme control.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Parameter Celecoxib (Example) Test Compound
IC50 (µM) 0.45[10]To be determined
Assay Conditions 25°C, pH 8.0As per protocol

Sildenafil, a well-known pyrazole-containing drug, functions as a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[12][13]

Mechanism: Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum. This relaxation is mediated by nitric oxide (NO), which stimulates the enzyme guanylate cyclase to increase levels of cyclic guanosine monophosphate (cGMP).[12] cGMP, in turn, leads to smooth muscle relaxation and increased blood flow. PDE5 is the enzyme responsible for the degradation of cGMP.[13] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, leading to prolonged smooth muscle relaxation and enhanced erectile function in the presence of sexual stimulation.[12] This mechanism is also utilized in the treatment of pulmonary arterial hypertension, where sildenafil relaxes the blood vessels in the lungs.[14][15]

Signaling Pathway Diagram: PDE5 Inhibition by Sildenafil

PDE5_Inhibition NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Converts GTP to GTP GTP PDE5 PDE5 Enzyme cGMP->PDE5 Degraded by Relaxation Smooth Muscle Relaxation cGMP->Relaxation Promotes GMP 5'-GMP PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Sildenafil inhibits the PDE5 enzyme, preventing the degradation of cGMP and promoting smooth muscle relaxation.

The pyrazole scaffold is a key component in a multitude of protein kinase inhibitors, particularly in the field of oncology.[2][16] Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a common driver of cancer.[17][18] Pyrazole-containing compounds have been developed to inhibit various kinases, including Janus kinases (JAKs), Aurora kinases, and Cyclin-Dependent Kinases (CDKs).[2][16][19]

Mechanism: Kinase inhibitors typically function by competing with ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signaling cascade that promotes cell proliferation and survival. Ruxolitinib, for example, is a pyrazole-containing drug that selectively inhibits JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway.[2] This pathway is often constitutively active in certain cancers and inflammatory diseases.

Signaling Pathway Diagram: JAK-STAT Inhibition by Ruxolitinib

JAK_STAT_Inhibition cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds pSTAT p-STAT Dimerization Dimerization pSTAT->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Caption: Ruxolitinib inhibits JAK kinases, preventing the phosphorylation and activation of STAT proteins, which in turn blocks downstream gene expression related to cell proliferation and survival.

Experimental Workflow: Characterizing a Novel Pyrazole-Based Kinase Inhibitor

This workflow outlines a systematic approach to evaluate the efficacy and mechanism of action of a new pyrazole-containing kinase inhibitor.

Workflow Diagram

Kinase_Inhibitor_Workflow A In Vitro Kinase Assay (Determine IC50) B Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) A->B Potency in cells? C Cell-Based Target Engagement (Western Blot for Phospho-protein) B->C On-target activity? D Downstream Cellular Effects C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V Staining) D->F

Caption: A general workflow for the evaluation of a novel kinase inhibitor, starting with in vitro potency and progressing to cellular effects.

Experimental Protocol: In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Principle: This assay measures the phosphorylation of a substrate by a kinase. The assay uses a fluorescently labeled substrate and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate. When the substrate is phosphorylated, the antibody binds, bringing the terbium and the fluorescent label into close proximity, resulting in a FRET signal. An inhibitor will prevent phosphorylation and thus reduce the FRET signal.[20]

Materials:

  • Recombinant kinase of interest

  • Fluorescein-labeled substrate peptide[20]

  • ATP[20]

  • Kinase buffer[20]

  • Terbium-labeled anti-phospho-substrate antibody[20]

  • EDTA (to stop the reaction)[20]

  • Test pyrazole compound

  • 384-well plate[20]

  • TR-FRET compatible plate reader[20]

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test pyrazole compound in DMSO, then further dilute in kinase buffer to the desired final concentrations.[20]

  • Kinase Reaction:

    • Add the diluted compound to the wells of the 384-well plate.

    • Add the kinase to the wells and incubate briefly to allow for inhibitor binding.[20]

    • Initiate the reaction by adding a mixture of the substrate and ATP.[20]

    • Incubate at room temperature for a specified time (e.g., 60 minutes).[20]

  • Detection:

    • Stop the reaction by adding EDTA.[20]

    • Add the terbium-labeled antibody.[20]

    • Incubate to allow for antibody binding.

  • Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (one for the terbium donor and one for the fluorescein acceptor).

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Determine the IC50 value by plotting the FRET ratio against the log of the inhibitor concentration.

Experimental Protocol: Western Blot for Phosphorylated Proteins

Principle: This technique is used to detect the phosphorylation status of a specific protein within a cell lysate, providing evidence of target engagement by a kinase inhibitor.

Materials:

  • Cell culture reagents

  • Test pyrazole compound

  • Lysis buffer containing protease and phosphatase inhibitors[21][22]

  • SDS-PAGE gels[22]

  • PVDF membrane[22]

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)[14][21]

  • Primary antibodies (one specific for the phosphorylated form of the target protein and one for the total protein)

  • HRP-conjugated secondary antibody[22]

  • Chemiluminescent substrate[23]

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to the desired confluency.

    • Treat cells with various concentrations of the test pyrazole compound for a specified time. Include a vehicle control (e.g., DMSO).

    • Lyse the cells in ice-cold lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Gel Electrophoresis and Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.[22]

    • Transfer the separated proteins to a PVDF membrane.[22]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[14][21]

    • Incubate the membrane with the primary antibody specific for the phosphorylated target protein overnight at 4°C.[22]

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.[22]

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total target protein to normalize for protein loading.

Receptor Modulation: Interacting with the Cell Surface

Pyrazole-containing compounds can also act as modulators of cell surface receptors, either by blocking the binding of the natural ligand (antagonism) or by reducing the basal activity of the receptor (inverse agonism).

Rimonabant, a pyrazole derivative, was developed as an anti-obesity drug and functions as an inverse agonist of the cannabinoid CB1 receptor.[24][25]

Mechanism: The endocannabinoid system, which includes the CB1 receptor, is involved in regulating appetite and energy balance.[26] Rimonabant binds to the CB1 receptor, primarily in the central nervous system and peripheral tissues like adipose tissue, and reduces its basal level of activity.[24][27] This leads to a decrease in appetite and an increase in energy expenditure, contributing to weight loss.[9][27] However, due to psychiatric side effects, Rimonabant was withdrawn from the market.[25]

Signaling Pathway Diagram: CB1 Receptor Inverse Agonism by Rimonabant

CB1_Inverse_Agonism Endocannabinoids Endocannabinoids CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor Activates Appetite_Stimulation Appetite Stimulation CB1_Receptor->Appetite_Stimulation Promotes Rimonabant Rimonabant Rimonabant->CB1_Receptor Inverse Agonist (Reduces Basal Activity)

Caption: Rimonabant acts as an inverse agonist at the CB1 receptor, reducing its activity and thereby decreasing appetite.

Experimental Protocol: Radioligand Binding Assay for Receptor Antagonism

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor. A decrease in the amount of bound radioactivity indicates that the test compound is binding to the receptor.[13][16]

Materials:

  • Cell membranes or whole cells expressing the receptor of interest[25]

  • Radiolabeled ligand specific for the receptor (e.g., [3H]-CP-55,940 for CB1)

  • Test pyrazole compound

  • Assay buffer[25]

  • Glass fiber filters[13]

  • Filtration apparatus[13]

  • Scintillation fluid

  • Scintillation counter[13]

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test pyrazole compound.[25]

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.[25]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.[13]

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[25]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

    • Calculate the percent inhibition of specific binding at each concentration of the test compound.

    • Plot the percent inhibition against the log of the test compound concentration to determine the IC50, which can then be used to calculate the binding affinity (Ki).

Nucleic Acid Interactions: A Direct Approach to Anticancer Activity

Some pyrazole derivatives have been shown to exert their anticancer effects by directly interacting with DNA.[28]

Mechanism: These compounds can bind to the minor groove of the DNA double helix, leading to conformational changes that can interfere with DNA replication and transcription, ultimately inducing apoptosis in cancer cells.[28]

Experimental Protocol: DNA Intercalator Displacement Assay

Principle: This assay is based on the displacement of a fluorescent DNA intercalator, such as ethidium bromide, from DNA by a test compound. The binding of the test compound to DNA causes a decrease in the fluorescence of the intercalator.[29]

Materials:

  • Calf Thymus DNA[29]

  • Ethidium Bromide solution[29]

  • Assay Buffer (e.g., Tris-HCl, NaCl)[29]

  • Test pyrazole compound

  • 96-well black plate

  • Fluorescence microplate reader[29]

Procedure:

  • Prepare DNA-Ethidium Bromide Complex: Mix calf thymus DNA and ethidium bromide in the assay buffer and incubate to allow for complex formation.[29]

  • Compound Plating: Add serial dilutions of the test pyrazole compound to the wells of the 96-well plate.[29]

  • Assay Reaction: Add the pre-incubated DNA-Ethidium Bromide complex to each well.[29]

  • Incubation: Incubate the plate at room temperature, protected from light.[29]

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader with appropriate excitation and emission wavelengths for ethidium bromide (e.g., Ex: 520 nm, Em: 595 nm).[29]

  • Data Analysis:

    • Calculate the percentage of ethidium bromide displacement for each concentration of the test compound.

    • Plot the percentage displacement against the log of the compound concentration to determine the IC50 value, which reflects the compound's DNA binding affinity.

Conclusion: The Enduring Legacy and Future of Pyrazole-Based Drug Discovery

The pyrazole scaffold continues to be a highly productive framework in the quest for novel therapeutics. Its ability to interact with a diverse range of biological targets through various mechanisms of action underscores its importance in drug discovery.[30] The in-depth understanding of these mechanisms, coupled with robust and validated experimental protocols, is crucial for the rational design and development of the next generation of pyrazole-containing drugs. This guide provides a foundational understanding and practical tools for researchers to explore the full potential of this remarkable heterocyclic system in addressing unmet medical needs.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Trifluoromethyl-Pyrazole Scaffold as a Privileged Structure

In the landscape of contemporary drug discovery, certain molecular scaffolds consistently emerge in successful therapeutic agents, earning the designation of "privileged structures." The pyrazole nucleus is a cornerstone of this elite group, found in numerous approved drugs targeting a wide array of diseases.[1][2][3] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of metabolic stability, hydrogen bonding capabilities, and versatile substitution patterns that medicinal chemists can exploit to fine-tune pharmacological properties.[4]

The strategic incorporation of a trifluoromethyl (CF₃) group further enhances the desirability of the pyrazole scaffold. The CF₃ group is a powerful modulator of physicochemical properties; its high electronegativity and lipophilicity can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[5][6]

This guide focuses on a key building block that marries these two powerful motifs: (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol . This reagent is not merely a synthetic intermediate but a strategic linchpin for accessing a rich chemical space of potent and selective bioactive molecules. Its hydroxymethyl group at the 4-position provides a versatile handle for diversification, allowing for the systematic exploration of structure-activity relationships (SAR). We will delve into its application, focusing on the synthesis of selective enzyme inhibitors, and provide detailed protocols to illustrate its utility in a research and development setting.

Core Application: A Gateway to Selective COX-2 Inhibitors

One of the most prominent applications of the trifluoromethyl-pyrazole scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. This class of non-steroidal anti-inflammatory drugs (NSAIDs) marked a significant advancement in pain and inflammation management by offering a more targeted therapeutic approach with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[7]

Mechanism of Action: Selective Prostaglandin Synthesis Blockade

Cyclooxygenase (COX) enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[8] There are two primary isoforms:

  • COX-1: Constitutively expressed in most tissues, playing a role in homeostatic functions like protecting the stomach lining.[7]

  • COX-2: An inducible enzyme, its expression is significantly upregulated at sites of inflammation.[7]

Selective COX-2 inhibitors, such as Celecoxib, exploit the structural differences between the active sites of these two enzymes.[8] Celecoxib, chemically designated as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide, features the core trifluoromethyl-pyrazole structure.[9] The trifluoromethyl group and the diaryl-substituted pyrazole arrangement are crucial for fitting into the larger, more flexible binding pocket of COX-2 while sterically hindering its entry into the narrower active site of COX-1.[8] By selectively inhibiting COX-2, these drugs block the synthesis of pro-inflammatory prostaglandins without disrupting the protective functions of COX-1.[8][10][11]

Signaling Pathway: COX-2 Inhibition

COX2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 activation COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Cyclooxygenation Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerases Inflammation Pain & Inflammation Prostaglandins->Inflammation Inhibitor (3-CF3-Pyrazolyl) -based Inhibitor (e.g., Celecoxib) Inhibitor->COX2 Selective Inhibition PLA2 Phospholipase A2

Caption: Selective inhibition of the COX-2 pathway by trifluoromethyl-pyrazole-based drugs.

Beyond inflammation, the trifluoromethyl-pyrazole scaffold is integral to drugs targeting a range of conditions, including various cancers and hereditary angioedema.[1] This versatility underscores its status as a privileged scaffold in drug discovery.[1][2]

Experimental Protocols and Synthetic Workflow

The this compound building block is central to creating libraries of compounds for screening. Below are representative protocols for its synthesis and subsequent functionalization.

Protocol 1: Synthesis of the Core Intermediate (A Celecoxib Analogue Precursor)

A fundamental approach to synthesizing the diaryl-substituted trifluoromethyl pyrazole core involves the condensation of a trifluoromethyl β-dicarbonyl compound with a substituted hydrazine.[7] This protocol outlines the synthesis of a key intermediate analogous to the core of Celecoxib.

Objective: To synthesize 1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.

Materials:

  • 4-Hydrazinobenzenesulfonamide hydrochloride

  • 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde (derived from this compound via oxidation)

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-hydrazinobenzenesulfonamide hydrochloride (1.2 equivalents) in 100 mL of absolute ethanol.

  • Acidification: Add a catalytic amount of glacial acetic acid (0.1 equivalents) to the suspension.

  • Aldehyde Addition: To the stirred suspension, add 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1.0 equivalent) portion-wise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.

  • Workup: After completion, allow the reaction mixture to cool to room temperature. A precipitate should form. Cool further in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).

  • Purification: The crude product can be recrystallized from an ethanol/water mixture to yield the pure 1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. The aldehyde can then be reduced to the corresponding methanol for further derivatization.

Causality Note: The acid catalyst is crucial for activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the hydrazine. The condensation reaction forms the stable pyrazole ring, driven by the formation of water as a byproduct.

Protocol 2: Derivatization via O-Alkylation (Ether Synthesis)

The hydroxymethyl group of this compound is a prime site for introducing diversity. This protocol details a standard Williamson ether synthesis.

Objective: To synthesize 4-(Benzyloxymethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole.

Materials:

  • (1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl Bromide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard workup and purification equipment

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol (1.0 equivalent) dissolved in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add Sodium Hydride (1.1 equivalents) portion-wise. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium alkoxide should be complete.

  • Alkylation: Cool the mixture back to 0 °C and add Benzyl Bromide (1.1 equivalents) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the desired ether product.

Synthetic Workflow Visualization

Synthesis_Workflow cluster_synthesis Core Synthesis cluster_diversification Diversification Reactions Start CF3-β-Dicarbonyl + Substituted Hydrazine Intermediate (3-CF3-Pyrazol-4-yl)methanol Core Structure Start->Intermediate Cyclocondensation Ether Ethers Intermediate->Ether O-Alkylation Ester Esters Intermediate->Ester Esterification Amine Amines (via tosylation/azide) Intermediate->Amine Functional Group Interconversion Other Other Derivatives Intermediate->Other Screening Biological Screening (e.g., Enzyme Assays) Ether->Screening Ester->Screening Amine->Screening Other->Screening

Caption: General workflow from core synthesis to a diversified library for screening.

Structure-Activity Relationship (SAR) and Data

The development of potent and selective inhibitors relies on a deep understanding of SAR. For trifluoromethyl-pyrazole based COX-2 inhibitors, specific structural features are critical for activity.

  • 1-Aryl Group: A para-sulfonamide (-SO₂NH₂) or a similar polar group on the N1-phenyl ring is essential for high-affinity binding within the hydrophilic side pocket of the COX-2 active site.[7]

  • 3-Trifluoromethyl Group: This group contributes to the overall lipophilicity and fits into a hydrophobic region of the enzyme, enhancing binding affinity.[4][6]

  • 4-Position: While the parent scaffold is often a 5-aryl pyrazole (as in Celecoxib), the 4-position provides a vector for modification. Attaching different groups via the methanol handle allows for probing interactions with the solvent-exposed region of the active site, which can modulate selectivity and pharmacokinetic properties.

Quantitative Data: COX-1 vs. COX-2 Inhibition

The selectivity of a compound is quantified by comparing its half-maximal inhibitory concentration (IC₅₀) against COX-2 versus COX-1. A higher selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) indicates a more favorable therapeutic profile.

CompoundTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib COX-1~15~375
COX-2~0.04
Rofecoxib COX-1>50>1000
COX-2~0.05
Ibuprofen COX-1~5~0.5
(Non-selective)COX-2~10

Data are representative and compiled from various pharmacological studies.

This data clearly illustrates how the trifluoromethyl-pyrazole scaffold, when appropriately substituted, leads to compounds with high potency and selectivity for COX-2 over COX-1.

Conclusion and Future Perspectives

This compound is a high-value building block in medicinal chemistry, providing a reliable and versatile entry point to potent bioactive molecules. Its inherent structural features—a metabolically robust pyrazole core, a binding-enhancing trifluoromethyl group, and a readily functionalizable methanol handle—make it an ideal starting point for library synthesis and lead optimization campaigns. While its role in developing anti-inflammatory agents is well-established, its potential in creating novel kinase inhibitors, antimicrobials, and other targeted therapies continues to be an active and promising area of research.[1][12][13] The continued exploration of derivatives from this scaffold is poised to deliver the next generation of innovative medicines.

References

The Strategic Role of (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Trifluoromethyl-Pyrazole Moiety as a Privileged Scaffold in Agrochemical Design

In the landscape of modern agrochemical research, the relentless pursuit of compounds with superior efficacy, enhanced safety profiles, and novel modes of action is paramount. Within this context, fluorine-containing heterocycles have emerged as a cornerstone in the design of innovative fungicides, herbicides, and insecticides. The strategic incorporation of the trifluoromethyl (CF₃) group into a pyrazole scaffold, in particular, has proven to be a highly successful strategy. This is attributed to the unique physicochemical properties imparted by the CF₃ group, including increased metabolic stability, enhanced lipophilicity for improved membrane permeability, and potent electron-withdrawing effects that can modulate the binding affinity of the molecule to its biological target.[1][2][3]

This technical guide focuses on a key building block that leverages these advantages: (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol . This versatile intermediate, possessing a reactive hydroxyl group, serves as a pivotal precursor for a diverse array of agrochemical derivatives. Its strategic importance lies in its ability to be readily transformed into ethers, esters, and other functionalities, allowing for the systematic exploration of chemical space and the optimization of biological activity. We will delve into the synthesis of this core moiety and provide detailed protocols for its application in the synthesis of cutting-edge agrochemicals, offering researchers and drug development professionals a comprehensive resource for harnessing the potential of this powerful scaffold.

PART 1: Synthesis of the Core Moiety: this compound

A reliable and scalable synthesis of the core building block is the essential first step in any discovery program. This compound can be efficiently prepared from commercially available starting materials. A common and effective route involves the reduction of a corresponding carboxylic acid or its ester derivative.

Protocol 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

This protocol outlines an improved synthesis of a key precursor to the target alcohol.

Reaction Scheme:

Synthesis_of_1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic_acid sodium_cyanoacetate Sodium Cyanoacetate intermediate1 3-(Dimethylamino)acrylonitrile sodium_cyanoacetate->intermediate1 Condensation reagent1 N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate, Ethanol intermediate2 Acylated Intermediate intermediate1->intermediate2 Acylation reagent2 Trifluoroacetyl chloride, TEA intermediate3 Cyclized Pyrazole intermediate2->intermediate3 Cyclization reagent3 Methylhydrazine, Methanol/Water product 1-Methyl-3-(trifluoromethyl)-1H- pyrazole-4-carboxylic acid intermediate3->product Hydrolysis reagent4 Hydrolysis

Caption: Synthetic pathway for 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Step-by-Step Procedure:

  • Condensation: In a well-ventilated fume hood, dissolve sodium cyanoacetate in ethanol. Add N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate portion-wise while maintaining the temperature at 40-45°C. Stir the reaction mixture for 5 hours. The yield for this step is reported to be as high as 93.7%.[4][5]

  • Acylation: To the resulting 3-(dimethylamino)acrylonitrile, add triethylamine (TEA) as an acid scavenger. Cool the mixture in an ice bath and slowly add trifluoroacetyl chloride. The molar ratio of the acrylonitrile to trifluoroacetyl chloride to TEA should be 1:1.5:2 for optimal results. This step yields the acylated intermediate.[4][5]

  • Cyclization: The acylated intermediate is then subjected to cyclization with methylhydrazine in a mixed solvent system of methanol and water to afford the pyrazole ring system.

  • Hydrolysis: Finally, the resulting pyrazole derivative is hydrolyzed to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Protocol 2: Reduction to (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

The carboxylic acid is then reduced to the target alcohol.

Reaction Scheme:

Reduction_to_Alcohol carboxylic_acid 1-Methyl-3-(trifluoromethyl)-1H- pyrazole-4-carboxylic acid product (1-Methyl-3-(trifluoromethyl)-1H- pyrazol-4-yl)methanol carboxylic_acid->product Reduction reducing_agent Reducing Agent (e.g., LiAlH4 or BH3·THF), Anhydrous THF

Caption: Reduction of the carboxylic acid to the corresponding alcohol.

Step-by-Step Procedure:

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend the 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in anhydrous tetrahydrofuran (THF).

  • Reduction: Cool the suspension to 0°C using an ice bath. Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF), in anhydrous THF via the dropping funnel.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, cool the mixture to 0°C and carefully quench the excess reducing agent by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

  • Isolation: Filter the resulting precipitate and wash it with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol, which can be further purified by column chromatography or recrystallization.

PART 2: Applications in Agrochemical Synthesis

The hydroxyl functionality of this compound is a versatile handle for the introduction of diverse structural motifs, leading to the discovery of potent agrochemicals.

Application 1: Synthesis of Fungicidal Thioether Derivatives

A key application of this building block is in the synthesis of thioether-containing fungicides. The alcohol can be readily converted to a more reactive leaving group, such as a bromide, which then undergoes nucleophilic substitution with a thiol.

Workflow Diagram:

Fungicide_Synthesis_Workflow start_alcohol This compound intermediate_bromide 4-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazole start_alcohol->intermediate_bromide Step 1 bromination Bromination (e.g., PBr3 or HBr) product_fungicide Thioether Fungicide Derivative intermediate_bromide->product_fungicide Step 2 thiol_coupling Nucleophilic Substitution with R-SH, Base (e.g., K2CO3)

Caption: General workflow for the synthesis of thioether fungicide derivatives.

Protocol 3: Synthesis of a Thioether Fungicide Precursor

This protocol is adapted from a patented synthesis of a structurally related compound and demonstrates the key transformations.[1]

Step 1: Bromination of the Alcohol

  • Reaction Setup: To a solution of (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol in a suitable anhydrous solvent such as dichloromethane or diethyl ether, add a brominating agent (e.g., phosphorus tribromide or hydrobromic acid) dropwise at 0°C.

  • Reaction and Work-up: Allow the reaction to proceed at room temperature until completion (monitored by TLC). Carefully quench the reaction with water and separate the organic layer. Wash the organic phase with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude 4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, which may be used in the next step without further purification.

Step 2: Thioether Formation

  • Reaction Setup: In a reaction vessel, dissolve the desired thiol (R-SH) and a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Coupling Reaction: Add the crude 4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole from the previous step to the thiol solution. Heat the reaction mixture to an appropriate temperature (e.g., 50-80°C) and stir until the reaction is complete.

  • Isolation and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude thioether can be purified by column chromatography on silica gel.

Table 1: Representative Thioether Derivatives and their Potential Applications

R-Group of Thiol (R-SH)Potential Agrochemical ClassTarget Pest/Disease (Hypothetical)
Substituted PhenylthiolFungicidePowdery Mildew, Rust
Heterocyclic Thiol (e.g., Thiazole)Fungicide / InsecticideLeaf Spot, Aphids
Alkyl ThiolNematicide / FungicideRoot-knot Nematodes, Soil-borne Fungi
Application 2: Synthesis of Herbicidal Ether and Ester Derivatives

The hydroxyl group of this compound can also be derivatized to form ethers and esters, which are common functionalities in herbicides.

Workflow Diagram:

Herbicide_Synthesis_Workflow start_alcohol This compound etherification Etherification (e.g., Williamson Ether Synthesis) start_alcohol->etherification esterification Esterification (e.g., with an Acid Chloride or Anhydride) start_alcohol->esterification product_ether Ether-linked Herbicide etherification->product_ether product_ester Ester-linked Herbicide esterification->product_ester

References

Application Notes & Protocols: (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol as a Versatile Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Strategic Advantage of a Fluorinated Pyrazole Synthon

The relentless pursuit of novel therapeutics for diseases such as cancer and autoimmune disorders has identified protein kinases as a pivotal target class. The development of small molecule kinase inhibitors that are both potent and selective remains a central challenge in medicinal chemistry. Within this landscape, heterocyclic scaffolds serve as the foundational architecture for many successful drugs. The pyrazole ring, in particular, has earned the status of a "privileged scaffold" for its ability to act as a bioisostere for the adenine hinge-binding motif of ATP, securing a foothold in the active site of kinases.

This guide focuses on (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol , a specialized building block that combines three critical features for modern kinase inhibitor design:

  • A Proven Hinge-Binding Core: The pyrazole scaffold provides the essential hydrogen bond donor and acceptor pattern to anchor inhibitors in the kinase hinge region.

  • The Trifluoromethyl (CF3) Advantage: The electron-withdrawing CF3 group at the 3-position enhances metabolic stability, modulates pKa, and can form crucial non-covalent interactions, often improving a compound's pharmacokinetic profile and binding affinity.

  • A Versatile Synthetic Handle: The hydroxymethyl (-CH₂OH) group at the 4-position serves as a chemically tractable point for synthetic elaboration, allowing chemists to systematically build out the molecule to occupy adjacent pockets within the kinase active site and optimize structure-activity relationships (SAR).

This document provides a comprehensive technical overview, including synthetic protocols and application workflows, to empower researchers to effectively leverage this high-value building block in their drug discovery programs.

Core Strategy: From Building Block to Potent Inhibitor

The fundamental utility of this compound lies in its role as a modifiable anchor. The drug design workflow begins by coupling this pyrazole core to a larger scaffold, followed by diversification at the C4-methanol position to probe interactions in the solvent-exposed region of the kinase.

G cluster_0 Phase 1: Scaffold Assembly cluster_1 Phase 2: SAR Exploration cluster_2 Phase 3: Biological Evaluation A (3-CF3-1H-pyrazol-4-yl)methanol (Hinge Binder) C N-Alkylation / Coupling (SNAr or Buchwald-Hartwig) A->C B Core Scaffold (e.g., Pyrimidine, Quinazoline) B->C D Core Inhibitor Precursor C->D Forms key intermediate E Activation of C4-Methanol (e.g., to -CH₂Br) D->E Prepare for diversification G Diversification Reaction (e.g., Etherification) E->G F Library of R-groups (Amines, Phenols, etc.) F->G H Final Inhibitor Library G->H I DSF Binding Screen H->I Test compounds J IC50 Determination (ADP-Glo Assay) I->J Confirm hits K Lead Compound J->K Identify potent inhibitors

Caption: General workflow for developing kinase inhibitors using the title building block.

Application Profile: Targeting the JAK-STAT Signaling Pathway

The Janus Kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) are critical nodes in cytokine signaling. Dysregulation of the JAK-Signal Transducer and Activator of Transcription (STAT) pathway is implicated in myeloproliferative neoplasms, rheumatoid arthritis, and other inflammatory diseases.[1][2] Consequently, JAKs are high-value targets for therapeutic intervention. Pyrazole-containing molecules, such as the FDA-approved drug Ruxolitinib, have proven to be highly effective JAK inhibitors.[1][3]

G cytokine Cytokine (e.g., IL-6, EPO) receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Receptor Dimerization & JAK Activation stat STAT (monomer) receptor->stat 5. STAT Recruitment & Phosphorylation jak->receptor 4. Receptor Phosphorylation jak->jak 3. Trans-phosphorylation stat_dimer STAT Dimer (active) stat->stat_dimer 6. Dimerization nucleus Nucleus stat_dimer->nucleus 7. Nuclear Translocation transcription Gene Transcription (Proliferation, Inflammation) nucleus->transcription 8. DNA Binding inhibitor (3-CF3-Pyrazol-4-yl)methanol -Derived Inhibitor inhibitor->jak ATP-Competitive Inhibition

Caption: Simplified JAK-STAT signaling pathway and the point of ATP-competitive inhibition.

The pyrazole core of the inhibitor occupies the adenine-binding region of the JAK ATP pocket, while substituents extending from the C4 position can be tailored to interact with the surrounding amino acid residues, thereby conferring potency and selectivity.

Detailed Protocols and Methodologies

Protocol 1: Synthesis of this compound

This protocol describes a robust, two-step synthesis from the commercially available 1-methyl-3-(trifluoromethyl)-1H-pyrazole, proceeding through a formylation and subsequent reduction. This method is analogous to established procedures for pyrazole functionalization.[4]

Step A: Vilsmeier-Haack Formylation

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 10 eq.). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 3 eq.) dropwise to the cooled DMF. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Add 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq.) to the reaction mixture, either neat or dissolved in a minimal amount of anhydrous DMF.

  • Reaction: Remove the ice bath and heat the reaction mixture to 80-90 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude aldehyde by silica gel column chromatography to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.

Step B: Reduction to Alcohol

  • Setup: Dissolve the pyrazole-4-carbaldehyde (1.0 eq.) from Step A in anhydrous methanol or ethanol in a round-bottom flask and cool to 0 °C.

  • Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the disappearance of the aldehyde.

  • Workup: Quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure.

  • Extraction & Purification: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting crude this compound is often pure enough for the next step, but can be further purified by column chromatography if necessary.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of Kinase Inhibitor Precursors via O-Alkylation

This protocol details a standard Williamson ether synthesis to couple the building block to an electrophile, a key step in elaborating the final inhibitor.

  • Materials:

    • This compound (1.0 eq.)

    • An appropriate electrophile (e.g., 2-chloro-N-phenylacetamide, 1.1 eq.)

    • A strong base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil, 1.2 eq.)

    • Anhydrous polar aprotic solvent (e.g., DMF or THF)

    • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup.

  • Procedure:

    • Setup: To a flame-dried flask under an inert atmosphere, add this compound. Dissolve it in anhydrous DMF.

    • Deprotonation: Cool the solution to 0 °C and add NaH portion-wise. Caution: H₂ gas is evolved. Stir the mixture at 0 °C for 30 minutes, allowing the alkoxide to form.

    • Alkylation: Add the electrophile dissolved in a minimal amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.

    • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by LC-MS. Gentle heating (40-50 °C) may be required for less reactive electrophiles.

    • Quenching & Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

    • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired ether-linked product.

    • Characterization: Confirm the structure using NMR and HRMS.

Protocol 3: Kinase Inhibitor Activity Screening using Differential Scanning Fluorimetry (DSF)

DSF is a rapid, high-throughput biophysical assay that measures a ligand's ability to stabilize a protein against thermal denaturation. An increase in the melting temperature (Tm) indicates binding.[5][6][7]

  • Materials:

    • Purified target kinase (e.g., JAK2), final concentration 2-5 µM.

    • DSF Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂).

    • SYPRO™ Orange dye (5000x stock in DMSO).

    • Test compounds (10 mM stock in DMSO).

    • Quantitative PCR (qPCR) instrument with melt-curve capability.

    • 384-well PCR plates.

  • Procedure:

    • Master Mix Prep: Prepare a master mix of kinase and dye in DSF buffer. For a 20 µL final volume per well, this would contain the kinase at its final concentration and SYPRO Orange dye at a final 5x concentration.

    • Compound Plating: Dispense 100 nL of test compounds (from 10 mM DMSO stocks) into the wells of a 384-well plate using an acoustic dispenser. This results in a final compound concentration of 50 µM. Include DMSO-only wells as a "no compound" control.

    • Reaction Setup: Add 19.9 µL of the kinase/dye master mix to each well containing the pre-spotted compounds.

    • Sealing & Centrifugation: Seal the plate with an optically clear adhesive seal. Briefly centrifuge the plate to collect the contents at the bottom of the wells.

    • Thermal Melt: Place the plate in the qPCR instrument.

    • Instrument Program:

      • Equilibrate at 25 °C for 2 minutes.

      • Increase temperature from 25 °C to 95 °C with a ramp rate of 0.05 °C/second.

      • Acquire fluorescence data (using a ROX or similar channel) at each temperature increment.

    • Data Analysis: Plot fluorescence versus temperature. The Tm is the inflection point of the sigmoidal unfolding curve, typically calculated by fitting the data to a Boltzmann equation. The thermal shift (ΔTm) is calculated as: ΔTm = Tm(compound) - Tm(DMSO). A significant positive ΔTm indicates a stabilizing interaction (binding).

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced in a kinase reaction, providing a quantitative measure of enzyme activity and inhibition.[8][9][10]

  • Materials:

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • Target kinase and its specific substrate peptide.

    • Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP at a concentration near the Km for the kinase (e.g., 10 µM).

    • Test compounds serially diluted in DMSO.

    • White, opaque 384-well assay plates.

    • Plate-reading luminometer.

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compounds in a separate plate.

    • Reaction Setup: In the 384-well assay plate, add 2 µL of kinase solution, then 2 µL of test compound dilution.

    • Reaction Initiation: Add 2 µL of a solution containing the substrate and ATP to initiate the kinase reaction. The final reaction volume is 6 µL. Include "no enzyme" and "DMSO vehicle" controls.

    • Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes).

    • Reaction Termination: Add 6 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

    • ADP to ATP Conversion: Add 12 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and provides luciferase/luciferin. Incubate at room temperature for 30-60 minutes.

    • Signal Detection: Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

Structure-Activity Relationship (SAR) Insights

The C4-hydroxymethyl group is the ideal launch point for SAR studies. By converting it to an ether, ester, or amine, researchers can probe the solvent-front region of the ATP binding site. The table below presents hypothetical data for a series of inhibitors targeting JAK2, illustrating how systematic modifications can impact potency.

Compound IDR-Group (Attached via C4-CH₂-O-)JAK2 IC₅₀ (nM)Rationale / Field Insight
LEAD-01 -H (from parent alcohol)15,200The unsubstituted alcohol has poor activity, highlighting the need for functionalization.
LEAD-02 -CH₃ (Methyl)2,500Small alkyl group provides minimal interaction; potency remains low.
LEAD-03 -Ph (Phenyl)850Introduction of an aryl ring improves potency, likely through hydrophobic interactions.
LEAD-04 -Ph-4-F (4-Fluorophenyl)320Electron-withdrawing fluorine can form favorable dipole or halogen bond interactions.
LEAD-05 -(CH₂)₂-N(CH₃)₂45A basic amine can form a key salt bridge with an acidic residue (e.g., Asp) in the solvent channel, significantly boosting potency.
LEAD-06 -C(O)Ph (Benzoyl ester)4,100Ester linkage may be sterically bulky or metabolically labile, leading to reduced activity.

This hypothetical SAR demonstrates a common optimization path: identifying a region for improvement (C4 position), exploring hydrophobic space (LEAD-03, -04), and finally engaging in specific polar interactions (LEAD-05) to achieve high potency.

G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue (Met) solvent_front Solvent Front (e.g., Asp) pyrazole Pyrazole Core pyrazole->hinge H-Bonds cf3 CF3 Group cf3->gatekeeper Hydrophobic/ Steric Interaction linker C4-CH₂-O-R Linker linker->solvent_front Polar Interaction (Salt Bridge)

Caption: Key binding interactions of a pyrazole-based inhibitor in the ATP pocket.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that addresses several key challenges in modern kinase inhibitor development. Its trifluoromethylated pyrazole core provides a metabolically robust and high-affinity anchor for the kinase hinge region. The integral C4-methanol handle offers a reliable and versatile point for synthetic diversification, enabling the systematic exploration of structure-activity relationships. By integrating this synthon into discovery workflows, researchers are well-equipped to generate novel, potent, and selective kinase inhibitors for a new generation of targeted therapies.

References

Application Notes and Protocols: Regioselective N-Alkylation of (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Pyrazoles in Modern Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties[1][2]. The strategic functionalization of the pyrazole ring, particularly through N-alkylation, is a critical step in the development of novel drug candidates. This modification allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn influences its pharmacokinetic and pharmacodynamic profile.

(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol is a particularly valuable building block. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the hydroxymethyl group at the 4-position provides a handle for further synthetic transformations. The N-alkylation of this substrate, however, presents a common challenge in pyrazole chemistry: regioselectivity. Due to the tautomeric nature of the pyrazole ring, alkylation can occur at either of the two nitrogen atoms, leading to a mixture of N1 and N2 regioisomers. Controlling the regiochemical outcome is paramount, as different isomers often exhibit distinct biological activities.

This document provides a detailed protocol for the N-alkylation of this compound, with a focus on strategies to achieve high regioselectivity. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss key considerations for successful synthesis and characterization.

Core Principles: Understanding Regioselectivity in Pyrazole N-Alkylation

The N-alkylation of unsymmetrically substituted pyrazoles can yield two possible regioisomers. The ratio of these isomers is influenced by a combination of electronic and steric factors, as well as the reaction conditions employed[3][4].

  • Electronic Effects: The electron-withdrawing nature of the trifluoromethyl group at the 3-position decreases the electron density of the adjacent nitrogen (N2), making the more distant nitrogen (N1) more nucleophilic. This electronic bias generally favors alkylation at the N1 position.

  • Steric Hindrance: The substituent at the 3-position can sterically hinder the approach of the alkylating agent to the adjacent N2 atom. Consequently, alkylation often preferentially occurs at the less sterically encumbered N1 position.

  • Reaction Conditions: The choice of base, solvent, and alkylating agent can significantly impact the regioselectivity. Strong bases like sodium hydride (NaH) tend to favor the thermodynamically more stable anion, which can lead to different isomeric ratios compared to weaker bases like potassium carbonate (K2CO3)[4]. The solvent can also play a role by influencing the dissociation of the pyrazole anion and the solvation of the reacting species.

For this compound, the combination of the electron-withdrawing trifluoromethyl group and steric hindrance is expected to favor alkylation at the N1 position, yielding 1-alkyl-(3-trifluoromethyl-1H-pyrazol-4-yl)methanol as the major product.

Experimental Protocol: Base-Mediated N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base. This is a widely used and versatile method for this transformation[5].

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially Available
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)Reagent GradeCommercially AvailableThe choice of alkyl halide will determine the N-substituent.
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableCaution: Highly reactive and flammable. Handle under inert atmosphere.
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Commercially AvailableUse a dry solvent to prevent quenching of the base.
Saturated Aqueous Ammonium Chloride (NH4Cl)Prepared in-house
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Brine (Saturated Aqueous NaCl)Prepared in-house
Anhydrous Sodium Sulfate (Na2SO4)Commercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification start Dissolve this compound in anhydrous DMF under Argon add_base Add NaH portion-wise at 0 °C start->add_base stir1 Stir for 30 min at 0 °C add_base->stir1 add_alkyl_halide Add alkyl halide dropwise at 0 °C stir1->add_alkyl_halide warm_rt Allow to warm to room temperature add_alkyl_halide->warm_rt stir2 Stir for 2-16 h, monitor by TLC/LC-MS warm_rt->stir2 quench Quench with sat. aq. NH4Cl stir2->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with water and brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by flash column chromatography dry->purify

Caption: General experimental workflow for the base-mediated N-alkylation.

Detailed Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equivalent).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1–0.5 M. Stir the solution until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes to allow for complete deprotonation of the pyrazole nitrogen.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product(s).

Alternative Method: The Mitsunobu Reaction

For cases where the base-mediated alkylation with alkyl halides is not suitable, for instance with more complex or sensitive alcohols as the alkylating partner, the Mitsunobu reaction offers a powerful alternative[6][7]. This reaction allows for the N-alkylation of pyrazoles with primary and secondary alcohols under mild, neutral conditions[8][9][10].

Mitsunobu Reaction Workflow

mitsunobu_workflow cluster_setup Reaction Setup cluster_reaction Mitsunobu Reaction cluster_workup Work-up and Purification start Dissolve Pyrazole, Alcohol, and PPh3 in anhydrous THF cool Cool to 0 °C start->cool add_dead Add DEAD or DIAD dropwise cool->add_dead warm_rt Allow to warm to room temperature add_dead->warm_rt stir Stir for 4-24 h, monitor by TLC/LC-MS warm_rt->stir concentrate Concentrate the reaction mixture stir->concentrate purify Purify by flash column chromatography concentrate->purify

Caption: General workflow for the Mitsunobu N-alkylation of pyrazoles.

The Mitsunobu reaction typically involves the use of a phosphine (e.g., triphenylphosphine, PPh3) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol for nucleophilic attack by the pyrazole[7]. This method often proceeds with high regioselectivity, favoring the less sterically hindered nitrogen.

Characterization of N-Alkylated Products

The synthesized N-alkylated pyrazoles should be thoroughly characterized to confirm their structure and purity. Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for structural elucidation and for determining the ratio of regioisomers[4][11]. The chemical shifts of the pyrazole ring protons and carbons, as well as the 19F signal of the trifluoromethyl group, will differ between the N1 and N2 isomers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Troubleshooting and Key Considerations

  • Low Yield: Ensure all reagents and solvents are anhydrous, as water will consume the base. If the reaction is sluggish, gentle heating may be beneficial, but this could also affect the regioselectivity.

  • Poor Regioselectivity: If a mixture of isomers is obtained, optimizing the reaction conditions (base, solvent, temperature) may improve the ratio. Alternatively, the isomers can often be separated by careful column chromatography.

  • Side Reactions: The hydroxymethyl group on the starting material could potentially be alkylated. Using a slight excess of the pyrazole starting material relative to the base and alkylating agent can help to minimize this side reaction. If O-alkylation is a persistent issue, protection of the alcohol functionality may be necessary prior to N-alkylation[12][13].

Conclusion

The N-alkylation of this compound is a crucial transformation for accessing a diverse range of potentially bioactive molecules. By carefully selecting the reaction conditions, particularly the base and solvent, high yields and good regioselectivity can be achieved. The protocols outlined in this document provide a solid foundation for researchers to successfully perform this important synthetic step. Further optimization may be required depending on the specific alkylating agent used.

References

Application Note: The Central Role of Isobutylbenzene as a Precursor in the Synthesis of Ibuprofen

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the synthesis of the Active Pharmaceutical Ingredient (API) Ibuprofen, starting from its key precursor, Isobutylbenzene. We will explore the chemical rationale behind the synthetic pathway, present a detailed laboratory-scale protocol, discuss critical process controls, and touch upon the regulatory significance of precursor selection under Good Manufacturing Practices (GMP).

Introduction: The Strategic Importance of the Precursor in API Synthesis

Ibuprofen, chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a globally recognized nonsteroidal anti-inflammatory drug (NSAID) essential for managing pain, fever, and inflammation.[1][2] The journey from simple raw materials to a pure, safe, and effective API like Ibuprofen is a testament to the precision of modern organic synthesis.[3] At the heart of this journey lies the precursor : the primary starting material that incorporates a significant structural fragment into the final API.[4]

For Ibuprofen, the cornerstone precursor is Isobutylbenzene .[5] The choice and quality of this precursor are paramount, as they directly influence the efficiency of the entire synthetic route, the purity of the final drug substance, and compliance with stringent regulatory standards.

Historically, the synthesis of Ibuprofen was dominated by the six-step "Boots process," developed in the 1960s.[1][3][6] While groundbreaking, this method was atom-inefficient. Subsequent innovation led to the greener, three-step Boots-Hoechst-Celanese (BHC) process, which significantly improved yield and reduced waste.[7] Both classic and modern routes, however, share the same critical starting point: the transformation of Isobutylbenzene.

This application note will detail a laboratory-adapted synthesis based on the principles of the Boots process, providing researchers with a practical framework. The protocol emphasizes not just the "how" but the "why," grounding each step in established chemical principles and highlighting the self-validating nature of a well-designed synthesis, a key tenet of Good Manufacturing Practices (GMP) for APIs.[8][9]

The Synthetic Blueprint: From Isobutylbenzene to Ibuprofen

The fundamental challenge in synthesizing Ibuprofen is the conversion of the simple alkylbenzene precursor, Isobutylbenzene, into the more complex propionic acid derivative. This is achieved through a multi-step sequence that methodically builds the required functionality onto the aromatic ring.

Core Transformation: Friedel-Crafts Acylation

The inaugural and most critical step is the Friedel-Crafts acylation of Isobutylbenzene.[10] This electrophilic aromatic substitution attaches an acetyl group (-COCH₃) to the benzene ring, forming the key intermediate, 4'-isobutylacetophenone.[5]

Mechanism and Rationale: The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or hydrogen fluoride (HF).[11][12] The Lewis acid activates the acylating agent (e.g., acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion. The electron-rich benzene ring of Isobutylbenzene then attacks this electrophile. The isobutyl group is a weakly electron-donating group, making it an ortho, para-director. Due to the significant steric hindrance of the isobutyl group, the acylation occurs almost exclusively at the para position, ensuring high regioselectivity for the desired intermediate.[11] This selectivity is crucial for minimizing impurities and simplifying downstream purification.

Elaboration of the Side Chain: The Boots Pathway

Following the initial acylation, the acetyl group must be elaborated into the propionic acid moiety. The original Boots process provides an excellent case study in classical organic transformations to achieve this.[1][6][11]

  • Darzens Reaction: The 4'-isobutylacetophenone intermediate reacts with ethyl chloroacetate in the presence of a base. This reaction forms an α,β-epoxy ester, effectively adding a two-carbon unit with useful functionality.[11]

  • Hydrolysis & Decarboxylation: The epoxy ester is then hydrolyzed to an aldehyde.[11]

  • Oxime Formation & Dehydration: The aldehyde is converted to an aldoxime using hydroxylamine, which is then dehydrated to a nitrile.[6][11]

  • Final Hydrolysis: The nitrile group is hydrolyzed under acidic conditions to yield the final carboxylic acid, Ibuprofen.[11]

This sequence, while lengthy, is a robust and logical progression where each step prepares the molecule for the subsequent transformation.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Side-Chain Elaboration cluster_2 Step 3: Final API Formation Precursor Isobutylbenzene Intermediate1 4'-Isobutylacetophenone Precursor->Intermediate1 Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) Intermediate2 α,β-Epoxy Ester Intermediate1->Intermediate2 Darzens Reaction Intermediate3 Aldehyde Intermediate2->Intermediate3 Hydrolysis Intermediate4 Nitrile Intermediate3->Intermediate4 Oxime Formation & Dehydration API Ibuprofen Intermediate4->API Acid Hydrolysis & Purification Precursor Isobutylbenzene (Purity >99.5%) Process Friedel-Crafts Acylation Precursor->Process Intermediate 4'-Isobutylacetophenone Process->Intermediate IPC: TLC/GC (Monitor completion) Process2 Elaboration & Purification Intermediate->Process2 API Ibuprofen API (Purity >99.0%) Process2->API Final QC: Melting Point, HPLC, FTIR, NMR

References

Application Notes: A Researcher's Guide to the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Modern Imperative in Drug Discovery

The journey of developing a new therapeutic agent is a complex, multi-stage process that begins with a deep biological question and ends with a potential new medicine.[1][2] Historically, drug discovery was often serendipitous. Today, it is a hypothesis-driven, systematic endeavor aimed at identifying specific molecular targets that play a pivotal role in a disease and developing molecules to modulate them.[3][4] This guide provides researchers, scientists, and drug development professionals with a structured overview of the key stages, field-proven insights, and detailed protocols for navigating this intricate process. We will focus on the critical path from identifying a therapeutic target to selecting a preclinical candidate, with a practical emphasis on cell-based assays for screening and characterization.

The Drug Discovery and Development Pipeline: A Strategic Workflow

The development of a novel therapeutic agent follows a logical, albeit challenging, progression. Each phase is designed to answer critical questions about the target's validity, the compound's activity, and its potential as a safe and effective drug. Failure to rigorously validate each step is a primary reason for the high attrition rates seen in later-stage clinical trials.[5]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endomit Caption: High-level workflow for therapeutic agent development.

PART 1: Target Identification and Validation

Expertise & Experience: The foundation of any successful drug discovery program is the selection of the right biological target. A "target" is typically a protein or nucleic acid that is believed to play a causative role in a disease. The goal of this phase is not just to identify a potential target, but to prove, with a high degree of confidence, that modulating it will produce the desired therapeutic effect in humans.[6] This is known as target validation.

Causality Behind Experimental Choices: Why is validation so critical? Early, rigorous validation significantly increases the probability of success in later, much more expensive, clinical trials.[6] We must establish a clear link between the target and the disease. The two most powerful and complementary approaches for this are genetic and chemical validation.[5]

  • Genetic Validation: This approach uses techniques like CRISPR-Cas9 gene editing or RNA interference (RNAi) to knock down or knock out the target gene in disease-relevant cell models.[4] The key question is: does removing the target's function replicate the desired therapeutic outcome? A positive result provides strong evidence for the target's role in the disease.[4][5]

  • Chemical Validation: This involves using a small molecule "tool" compound that is known to selectively modulate the target.[4] Observing a therapeutic effect with a well-characterized chemical probe provides pharmacological proof-of-concept and demonstrates that the target is "druggable"—meaning its activity can be modulated by a small molecule.[5]

Key Validation Techniques:

TechniquePrincipleKey Insights Provided
CRISPR/RNAi Silences the gene encoding the target protein.[4]Provides evidence of the target's necessity for the disease phenotype.
Chemical Probes Uses selective small molecules to inhibit or activate the target.[4]Confirms pharmacological tractability ("druggability") of the target.
Expression Profiling Measures target mRNA or protein levels in healthy vs. diseased tissues.[6]Correlates target presence with disease state.
Biomarker Analysis Identifies molecules that indicate target engagement or downstream pathway modulation.[3][6]Provides measurable endpoints for future clinical studies.

PART 2: Assay Development and High-Throughput Screening (HTS)

Expertise & Experience: Once a target is validated, the next step is to find molecules that can modulate its function. This is accomplished through High-Throughput Screening (HTS), an automated process that tests hundreds of thousands to millions of compounds for activity against the target.[7][8] The success of an HTS campaign is entirely dependent on the quality of the assay.

Causality Behind Experimental Choices: The choice of assay format is a critical decision. While biochemical assays using purified proteins are often simpler to develop, cell-based assays are increasingly preferred because they provide more biologically relevant data.[9][10] A compound that works on a purified protein may fail in a cellular context due to issues with cell permeability, stability, or off-target effects. Cell-based assays provide an earlier indication of these potential liabilities.[9][11] More than half of all HTS campaigns now utilize a cell-based format.[9]

Workflow for a Cell-Based HTS Campaign:

dot graph G { rankdir=TB; graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endomit Caption: Typical workflow for a cell-based HTS campaign.

PART 3: Lead Optimization

Expertise & Experience: The initial "hits" from an HTS campaign are rarely suitable drug candidates.[12] They may have modest potency, poor selectivity, or undesirable physicochemical properties. The goal of the lead optimization phase is to iteratively modify the chemical structure of the hit compounds to improve these properties, transforming them into a "lead" series and, ultimately, a preclinical candidate.[13][14][15]

Causality Behind Experimental Choices: This phase is a multi-parameter optimization challenge.[16] Improving one property, like potency, can often negatively impact another, like solubility or metabolic stability.[12][15] Therefore, medicinal chemists work in a tight cycle with biologists to design, synthesize, and test new analogs. The key is to understand the Structure-Activity Relationship (SAR)—how changes in the molecule's structure affect its biological activity and other properties.[12][16]

Key Properties Optimized:

Property CategorySpecific ParameterRationale for Optimization
Pharmacodynamics (Potency) IC50 / EC50Maximize on-target activity to achieve a therapeutic effect at a low dose.
Pharmacodynamics (Selectivity) Off-target screeningMinimize activity against other proteins to reduce potential side effects.[15]
Pharmacokinetics (ADME) Solubility, PermeabilityEnsure the drug can be absorbed and distributed to the target tissue.[15]
Pharmacokinetics (ADME) Metabolic StabilityEnsure the drug is not cleared too rapidly from the body, allowing for reasonable dosing intervals.[15]
Safety In vitro CytotoxicityEliminate compounds that are toxic to cells.[15]

This iterative process continues until a compound is identified that meets a predefined set of criteria, known as the Candidate Drug Target Profile (CDTP), making it suitable for preclinical development.[16]

PART 4: Application Protocol - Cell-Based Inhibitor Potency (IC50) Assay

This protocol details a common cell-based assay to determine the potency (IC50 value) of a lead compound against a specific intracellular kinase, using the well-studied MAPK/ERK signaling pathway as an example.

Scientific Context: The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK cascade, is a critical signaling pathway that regulates cell proliferation, differentiation, and survival.[17][18][19] Aberrant activation of this pathway, often due to mutations in genes like BRAF or KRAS, is a hallmark of many cancers, including melanoma and colorectal cancer.[17][20] This makes the kinases within this pathway, such as MEK and ERK, highly attractive targets for cancer therapy.[17][18] This protocol will measure the ability of a test compound to inhibit the phosphorylation of ERK in a cellular context.

dot graph G { layout=dot; rankdir=TB; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} endomit Caption: Simplified MAPK/ERK signaling pathway, a common cancer drug target.

Protocol: Determining IC50 of a MEK Inhibitor in A375 Cells

Objective: To quantify the potency (IC50) of a test compound in inhibiting EGF-stimulated phosphorylation of ERK1/2 in the A375 human melanoma cell line (which harbors a BRAF V600E mutation leading to constitutive pathway activation).

Materials:

  • A375 cells (ATCC® CRL-1619™)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Test Compound (e.g., a MEK inhibitor) and DMSO (vehicle)

  • Recombinant Human EGF (Epidermal Growth Factor)

  • 96-well clear-bottom cell culture plates

  • Phosphate Buffered Saline (PBS)

  • Fixing Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary Antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

  • Secondary Antibody: Goat anti-Rabbit IgG H&L (Alexa Fluor® 488)

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

  • High-content imaging system or fluorescence plate reader

Step-by-Step Methodology:

1. Cell Seeding (Day 1): a. Culture A375 cells to ~80% confluency. b. Harvest cells using trypsin and perform a cell count. c. Dilute cells in complete media to a concentration of 1 x 10^5 cells/mL. d. Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate. e. Causality Check: Seeding a consistent number of cells is crucial for assay reproducibility. Cell density can affect drug response.[21] f. Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach.

2. Serum Starvation (Day 2): a. Gently aspirate the complete media from all wells. b. Wash each well once with 100 µL of warm PBS. c. Add 100 µL of serum-free DMEM to each well. d. Causality Check: Serum starvation synchronizes the cells and reduces basal signaling pathway activity, ensuring a robust and measurable response upon EGF stimulation. e. Incubate for 4-6 hours at 37°C, 5% CO2.

3. Compound Treatment (Day 2): a. Prepare a 10-point, 3-fold serial dilution of the test compound in serum-free DMEM. Start with a top concentration of 10 µM. Include a "vehicle only" (DMSO) control. b. Self-Validation: The dose range should ideally span from no effect to maximal effect to allow for robust curve fitting.[21] A typical range for initial testing is 1 nM to 10 µM.[21] c. Add the appropriate volume of diluted compound to the wells. d. Incubate for 1 hour at 37°C, 5% CO2.

4. Pathway Stimulation (Day 2): a. Prepare a stock of EGF in serum-free DMEM to a final concentration of 100 ng/mL. b. Add the EGF solution to all wells except for the negative control wells (which receive vehicle only). c. Self-Validation: Include a positive control (EGF stimulation, no inhibitor) and a negative control (no EGF, no inhibitor) to define the assay window. d. Incubate for 15 minutes at 37°C, 5% CO2. This is a critical time point for observing peak ERK phosphorylation.

5. Cell Fixing, Permeabilization, and Staining (Day 2): a. Aspirate media and wash wells with PBS. b. Fix cells by adding 100 µL of Fixing Solution for 20 minutes at room temperature. c. Wash wells 3 times with PBS. d. Permeabilize cells with 100 µL of Permeabilization Buffer for 15 minutes. e. Wash wells 3 times with PBS. f. Block non-specific antibody binding with 100 µL of Blocking Buffer for 1 hour. g. Incubate with primary anti-phospho-ERK antibody (diluted in Blocking Buffer) overnight at 4°C. h. (Day 3) Wash wells 3 times with PBS. i. Incubate with fluorescently labeled secondary antibody and DAPI (for cell counting) for 1 hour at room temperature, protected from light. j. Wash wells 3 times with PBS.

6. Data Acquisition and Analysis (Day 3): a. Acquire images using a high-content imager or read fluorescence intensity on a plate reader. The DAPI signal is used to count the number of cells, and the Alexa Fluor 488 signal quantifies the level of phospho-ERK. b. Normalize the phospho-ERK signal to the cell count for each well. c. Define 100% inhibition as the signal in the unstimulated (negative control) wells and 0% inhibition as the signal in the EGF-stimulated (positive control) wells. d. Plot the percent inhibition against the log of the compound concentration. e. Fit the data to a four-parameter non-linear regression model to determine the IC50 value.[22][23] This is the concentration of the inhibitor that produces a 50% response between the top and bottom of the curve.[23]

Sample Data Presentation:

Compound Conc. (nM)Log Conc.% Inhibition (Normalized)
0.1-1.02.5
0.3-0.524.1
1.00.08.9
3.00.4822.4
10.0 1.0 51.2
30.01.4880.1
100.02.095.6
300.02.4898.9
1000.03.099.5
3000.03.4899.8
Calculated IC50 ~9.8 nM

References

employing (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol in click chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol in Click Chemistry

Introduction: Bridging Medicinal Chemistry and Bioorthogonal Ligation

In the landscape of modern drug discovery and chemical biology, the demand for efficient, reliable, and modular synthetic methodologies is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, fulfills this need by providing a set of powerful, selective, and high-yielding reactions for rapidly joining molecular building blocks.[1] Among these, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its metal-free counterpart, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), have become indispensable tools for synthesizing complex molecules, from novel drug candidates to intricate bioconjugates.[2][3][4]

This guide focuses on a particularly valuable building block: This compound . This molecule is uniquely positioned at the intersection of medicinal chemistry and bioorthogonal chemistry. The trifluoromethylated pyrazole core is a privileged scaffold in pharmaceuticals, prized for its ability to enhance metabolic stability, binding affinity, and bioavailability.[5][6][7] The strategically placed methanol group at the 4-position serves as a versatile chemical handle, a gateway for its integration into click chemistry workflows.

Herein, we provide a comprehensive overview of the physicochemical properties of this building block, detailed protocols for its functionalization, and its application in both CuAAC and SPAAC reactions. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their synthetic endeavors.

Section 1: The this compound Building Block: Properties and Potential

The utility of this scaffold stems from the synergistic interplay between the trifluoromethyl group, the pyrazole ring, and the reactive methanol handle.

The Impact of Trifluoromethylation on Physicochemical Properties

The incorporation of a trifluoromethyl (CF₃) group into the pyrazole ring is a strategic decision that imparts several advantageous properties crucial for drug design.[8][9] The strong electron-withdrawing nature of the CF₃ group and the high bond energy of the C-F bond significantly alter the molecule's profile compared to its non-fluorinated analogs.[5][7]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[7][8] This can increase the in-vivo half-life of a drug candidate, leading to improved pharmacokinetic profiles.[10]

  • Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, a critical factor for bioavailability and targeting intracellular components.[5][7]

  • Binding Affinity: The strong electronegativity of the fluorine atoms can modulate the acidity of the pyrazole N-H proton and influence non-covalent interactions (such as dipole-dipole or hydrogen bonding) with target proteins, potentially leading to enhanced binding affinity and selectivity.[5][11]

Table 1: Comparative Physicochemical Properties

PropertyNon-Fluorinated Analog (Pyrazol-4-yl)methanolThis compoundRationale for Change
Lipophilicity (Calc. LogP) LowerHigherThe CF₃ group is a strong lipophilic contributor.[5]
Acidity (pKa of N-H) HigherLower (More Acidic)The CF₃ group is strongly electron-withdrawing, stabilizing the conjugate base.[5]
Metabolic Stability LowerHigherThe C-F bond is resistant to enzymatic cleavage.[7][8]
The Methanol Handle: A Gateway to Bioorthogonal Functionality

The primary hydroxyl group of this compound is not directly reactive in click chemistry. Instead, it serves as a versatile and readily accessible point for chemical modification. This "handle" can be efficiently converted into either an alkyne or an azide, the two key functional groups required for azide-alkyne cycloaddition reactions. This two-step approach—functionalization followed by clicking—allows for the modular assembly of complex molecules. The hydroxymethyl group can be transformed via standard organic chemistry procedures, such as etherification to install an alkyne or conversion to a leaving group followed by substitution to install an azide.[12]

Section 2: Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the "cream of the crop" of click reactions, renowned for its efficiency, reliability, and stereospecificity in forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[2] The reaction requires a copper(I) catalyst, which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[13][14]

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle CuI Cu(I) Cu_Acetylide Copper Acetylide Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Cu_Acetylide + Cu(I) Azide Azide (R'-N₃) Six_Membered Six-membered Cu(III) Intermediate Cu_Acetylide->Six_Membered + Azide Triazolide Copper Triazolide Six_Membered->Triazolide Ring Contraction Triazolide->CuI Regenerates Catalyst Product 1,2,3-Triazole Product Triazolide->Product Protonolysis

References

Troubleshooting & Optimization

Technical Support Center: Purification of (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the column chromatography purification of this important fluorinated heterocyclic compound.

This compound presents a unique purification challenge due to its combination of a polar alcohol group, a moderately polar pyrazole ring with a free N-H group, and a lipophilic trifluoromethyl group. This guide will provide a framework for developing a robust purification strategy and troubleshooting common issues encountered during its purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Standard silica gel (SiO₂) is the most common and appropriate stationary phase for the purification of this compound. However, due to the presence of the basic pyrazole ring, interactions with acidic silanol groups on the silica surface can sometimes lead to peak tailing or streaking.[1][2] If this is observed, consider using deactivated silica gel or adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase.[1][3]

Q2: What is a good starting mobile phase for the purification of this compound?

A2: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Based on the purification of similar trifluoromethyl-substituted pyrazoles, a gradient elution starting from a low percentage of ethyl acetate in hexanes (e.g., 10-20%) and gradually increasing the polarity is recommended.[4] For more polar impurities, a solvent system of methanol in dichloromethane can also be effective.[1]

Q3: How can I determine the optimal mobile phase composition for my specific crude sample?

A3: The optimal mobile phase should be determined by thin-layer chromatography (TLC) prior to running the column. The ideal solvent system will give your desired compound a retention factor (Rf) value between 0.2 and 0.4.[1] This range provides a good balance between elution time and separation from impurities. If you are testing a gradient, aim for an initial Rf of around 0.2 or less in the starting solvent system to ensure good binding to the column.[3]

Q4: Should I use isocratic or gradient elution?

A4: For purifying a crude reaction mixture with multiple components of varying polarities, gradient elution is generally superior to isocratic elution. A gradient allows for the efficient elution of both less polar and more polar impurities, resulting in sharper peaks and better separation.[5] Isocratic elution may be suitable if the impurities are very close in polarity to the product.

Q5: My compound is not very soluble in the starting mobile phase. How should I load it onto the column?

A5: If your compound has poor solubility in the initial, non-polar mobile phase, you can use a "dry loading" technique. Dissolve your crude material in a minimal amount of a strong solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem Potential Cause Solution
Poor Separation of Product and Impurities The polarity of the mobile phase is not optimized.Perform a thorough TLC analysis with various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find a system that provides good separation between your product and the impurities.[1]
The column is overloaded.Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the total silica gel weight.[1]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product is Tailing or Streaking on the Column The basic nitrogen of the pyrazole ring is interacting with acidic silanol groups on the silica gel.Add a small amount of triethylamine (0.1-1%) to your mobile phase to neutralize the acidic sites on the silica.[3][7]
The compound is degrading on the silica gel.Test the stability of your compound on a silica TLC plate. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[8]
Low or No Recovery of the Product The mobile phase is not polar enough to elute the compound.Gradually increase the polarity of your mobile phase. If using an ethyl acetate/hexanes system, you can add a small percentage of methanol to the mobile phase to increase its elution strength.
The compound has irreversibly adsorbed to the silica gel.This can happen with very polar compounds. Try using a more polar stationary phase like alumina or consider reverse-phase chromatography.
The compound is volatile and has evaporated.While this compound is not expected to be highly volatile, ensure fractions are not left open to the atmosphere for extended periods, especially if gentle heating is used to evaporate the solvent.
Product Elutes Too Quickly (High Rf) The mobile phase is too polar.Decrease the proportion of the polar solvent in your mobile phase. For example, if using 30% ethyl acetate in hexanes, try 20% or 15%.[7]
Product Elutes Too Slowly (Low Rf) The mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase.[7]

Experimental Workflow

Protocol: Flash Column Chromatography Purification
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., 30% ethyl acetate in hexanes).

    • Visualize the spots under UV light and/or by staining (e.g., potassium permanganate stain).

    • Adjust the solvent system until the desired product has an Rf of approximately 0.2-0.4.[1]

  • Column Packing:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in the initial, least polar solvent of your chosen mobile phase system.

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat and even bed.

    • Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully apply it to the top of the silica bed.

    • Dry Loading: If solubility is an issue, dissolve the crude product in a strong solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[6]

  • Elution:

    • Begin eluting with the least polar mobile phase.

    • If using a gradient, gradually increase the percentage of the more polar solvent. For example, start with 10% ethyl acetate in hexanes and increase to 20%, 30%, and so on.[4]

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting fractions onto TLC plates and developing them in your chosen solvent system.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualization of the Workflow

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Optimal Mobile Phase (Rf ~0.2-0.4) Pack Pack Column with Silica Gel Slurry TLC->Pack Wet Wet Loading: Dissolve in minimal solvent Pack->Wet Good Solubility Dry Dry Loading: Adsorb on silica Pack->Dry Poor Solubility Elute Elute with Mobile Phase (Isocratic or Gradient) Wet->Elute Dry->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Obtain Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound by column chromatography.

References

improving the stability of (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol is a key heterocyclic building block in medicinal chemistry and materials science, valued for its unique electronic properties imparted by the trifluoromethyl group and the reactive hydroxyl functionality.[1][2][3] However, its stability during long-term storage can be a concern for researchers, leading to inconsistent experimental outcomes. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to ensure the integrity and stability of your material.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has developed a yellowish or brownish tint. Is it degraded?

A: Discoloration is a common visual indicator of potential degradation. This is often due to minor oxidation of the methanol group or reactions involving the pyrazole ring, especially in the presence of air, light, and moisture. While a slight color change may not significantly impact purity for some applications, it warrants investigation. We recommend performing a purity check via HPLC or NMR spectroscopy as described in Protocol 2 .

Q2: What are the optimal storage conditions to ensure long-term stability?

A: Based on the chemical structure and data from analogous compounds, the ideal storage conditions are designed to minimize exposure to atmospheric oxygen, moisture, and light.[4][5] A Safety Data Sheet for a similar compound recommends storing under an inert atmosphere.[4]

ParameterRecommendationRationale
Temperature 2-8°CSlows down the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Protects against oxidation of the alcohol and pyrazole ring.[4]
Container Amber Glass Vial with PTFE-lined CapPrevents photodegradation and ensures an airtight seal.
State SolidStoring as a solid is generally preferred over solutions, which can accelerate degradation.

Q3: I've observed a decrease in potency or inconsistent results in my downstream reactions. Could this be related to compound stability?

A: Yes, this is a classic sign of degradation. The formation of impurities can alter the molar quantity of the active compound and introduce species that may interfere with your reaction. Even a small percentage of degradation products, such as the corresponding aldehyde or carboxylic acid from oxidation, can inhibit catalysts or lead to unwanted side reactions. A quantitative purity analysis (e.g., qNMR or HPLC with a standard) is essential.

Q4: How can I safely handle the compound to minimize degradation during use?

A: Minimize the compound's exposure to the laboratory environment. When weighing, work quickly and efficiently. If the container has been refrigerated, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid. For frequent use, we strongly recommend preparing and storing single-use aliquots to prevent repeated exposure of the bulk material. See Protocol 1 for a detailed aliquoting procedure.

Troubleshooting Guide

This section addresses specific problems you may encounter. Follow the logical workflow to diagnose and solve stability issues.

TroubleshootingWorkflow start Problem Observed: - Discoloration - Low Yield - Inconsistent Data check_visual Step 1: Visual Inspection Is the material discolored, clumpy, or oily? start->check_visual check_purity Step 2: Purity Analysis Perform HPLC or NMR analysis (See Protocol 2) check_visual->check_purity If yes, or if data is poor purity_ok Purity >98%? check_purity->purity_ok Yes purity_bad Purity <98%? check_purity->purity_bad No review_reaction Outcome A: Compound is stable. Review downstream experimental parameters. purity_ok->review_reaction review_storage Step 3: Review Storage - Temperature? - Inert atmosphere? - Container type? purity_bad->review_storage storage_ok Storage Conditions Correct? review_storage->storage_ok Yes storage_bad Storage Conditions Incorrect? review_storage->storage_bad No review_handling Step 4: Review Handling - Aliquoting? - Exposure to air/light? - Cross-contamination? storage_ok->review_handling correct_storage Outcome B: Implement correct storage (See FAQ Q2). Re-test purity of new batch after time. storage_bad->correct_storage handling_issue Handling Issue Identified review_handling->handling_issue correct_handling Outcome C: Implement proper handling (See Protocol 1). Procure fresh material. handling_issue->correct_handling DegradationPathways parent (3-Trifluoromethyl-1H- pyrazol-4-yl)methanol (Starting Material) aldehyde Corresponding Aldehyde parent->aldehyde Mild Oxidation (Air, O2) dimer Ether Dimer / Polymer parent->dimer Acid/Heat Catalyzed Condensation acid Corresponding Carboxylic Acid aldehyde->acid Further Oxidation (Air, O2)

References

Technical Support Center: Navigating the Scale-Up Synthesis of Trifluoromethyl Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the scale-up synthesis of trifluoromethyl pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development who are transitioning their laboratory-scale syntheses to larger, process-scale production. Trifluoromethylated pyrazoles are a privileged scaffold in medicinal chemistry and agrochemicals, and their successful scale-up is critical for advancing new chemical entities.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the unique challenges encountered during the large-scale synthesis of these important compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise during the scale-up of trifluoromethyl pyrazole synthesis.

Q1: What are the most significant challenges when scaling up the synthesis of trifluoromethyl pyrazoles?

A1: Scaling up any chemical synthesis presents general challenges such as ensuring adequate mixing, efficient heat transfer, and controlled reagent addition.[4][5] However, the synthesis of trifluoromethyl pyrazoles introduces specific complexities:

  • Reagent Stability and Handling: Some trifluoromethylating agents or their precursors can be unstable or hazardous, requiring special handling procedures at scale. For instance, the in-situ generation of 2,2,2-trifluorodiazoethane is often preferred due to its potential for violent reactions.[6]

  • Reaction Exothermicity: Fluorination reactions can be highly exothermic. What is easily managed in a small flask can become a dangerous runaway reaction in a large reactor if not properly controlled.[7][8]

  • Byproduct Formation: The formation of regioisomers and other byproducts, such as Michael addition products, can be more pronounced at a larger scale due to localized concentration and temperature gradients.[9][10]

  • Purification: Chromatographic purification, often employed at the lab scale, is frequently impractical and costly for multi-kilogram batches. Developing a robust crystallization or extraction procedure is crucial.[4][11]

  • Material Compatibility: The corrosiveness of some reagents or byproducts needs to be considered when selecting reactor materials to avoid equipment failure and product contamination.[5]

Q2: How do I choose the most suitable synthetic route for a large-scale campaign?

A2: The optimal synthetic route for scale-up prioritizes safety, cost-effectiveness, and robustness over potentially higher yields in a lab setting. Key considerations include:

  • Starting Material Availability and Cost: Are the starting materials readily available in bulk and economically viable?

  • Number of Synthetic Steps: Fewer steps are generally preferred to maximize overall yield and reduce processing time.

  • Process Safety: Avoid routes that use highly toxic, explosive, or difficult-to-handle reagents. A thorough safety assessment is essential.[12][13][14]

  • Scalability of Unit Operations: Are the required operations (e.g., cryogenic reactions, high-pressure hydrogenations) feasible with available large-scale equipment?

  • Waste Generation: Consider the environmental impact and cost of waste disposal.

Common scalable routes to trifluoromethyl pyrazoles include the condensation of trifluoromethylated 1,3-dicarbonyl compounds with hydrazines and (3+2) cycloaddition reactions.[1][2]

Q3: What are the best practices for monitoring the progress of a large-scale trifluoromethyl pyrazole synthesis?

A3: Real-time reaction monitoring is critical for ensuring consistency, maximizing yield, and identifying any deviations from the expected reaction profile.[15] While Thin Layer Chromatography (TLC) is useful for initial assessment, more quantitative methods are recommended for scale-up:[11]

  • High-Performance Liquid Chromatography (HPLC): Provides accurate quantification of starting materials, intermediates, and products.

  • Gas Chromatography (GC): Suitable for volatile compounds and can be used with a mass spectrometry detector (GC-MS) for peak identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the disappearance of starting materials and the appearance of the product.[16]

  • Infrared (IR) Spectroscopy: Can be used to track the functional group transformations in real-time with an in-situ probe.[17]

It is advisable to develop and validate an analytical method early in the process development stage.[18][19]

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the scale-up synthesis of trifluoromethyl pyrazoles.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction due to poor mixing or mass transfer limitations.[4][5]- Side reactions becoming more prominent at higher temperatures.[15]- Degradation of starting materials or product.- Optimize stirring speed and reactor geometry (e.g., use of baffles).- Implement precise temperature control with jacketed reactors and cooling systems.[7]- Monitor reaction progress closely to determine the optimal reaction endpoint.[16][17]- Ensure the quality and purity of starting materials.
Inconsistent Product Quality / Purity - Variability in raw material quality.- Formation of regioisomers or other byproducts.[9][10]- Inefficient purification at scale.- Establish stringent specifications for all starting materials.- Re-evaluate reaction conditions (solvent, temperature, catalyst) to improve selectivity.- Develop a robust crystallization procedure by screening various solvent systems.[4]- Consider alternative purification methods like solid-liquid extraction.
Difficult Purification - Product is an oil or does not crystallize easily.- Close boiling points of product and impurities, making distillation difficult.- Product is highly soluble in common organic solvents.- Attempt to form a crystalline salt of the pyrazole.- Explore reactive extraction to remove specific impurities.- For highly soluble products, consider anti-solvent precipitation or crystallization. Note that some pyridyl-substituted pyrazoles have high aqueous solubility.[11]
Thermal Runaway / Exotherm - Poor heat dissipation in large reactors.[7]- Rate of reagent addition is too high.[4]- Reaction is inherently highly exothermic.- Ensure the reactor's cooling capacity is sufficient for the reaction scale.- Use a syringe pump or a programmable logic controller for slow, controlled addition of reagents.[4]- Consider running the reaction in a semi-batch or continuous flow setup for better heat management.
Byproduct Formation (e.g., Regioisomers) - Lack of selectivity in the reaction pathway.- Localized "hot spots" or areas of high reagent concentration.[4]- Adjusting the pH of the reaction medium can control regioselectivity.[10]- The choice of solvent can significantly influence the regioselectivity.[10]- Introducing bulky substituents on starting materials can create a steric bias.[10]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and workflows relevant to the scale-up of trifluoromethyl pyrazole synthesis.

Protocol 1: General Procedure for Reaction Monitoring by HPLC
  • Sample Preparation:

    • Carefully withdraw a small, representative sample (e.g., 0.1 mL) from the reaction mixture at specified time points.

    • Immediately quench the reaction by diluting the sample in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Inject a known volume of the prepared sample onto a validated HPLC system.

    • Use a suitable stationary phase (e.g., C18 column) and mobile phase to achieve good separation of all components.

    • Monitor the elution of compounds using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Integrate the peak areas of the starting material, product, and any significant impurities.

    • Calculate the percentage conversion and the relative amounts of each component to track the reaction progress over time.

Protocol 2: Development of a Crystallization Procedure for Purification
  • Solvent Screening:

    • In small vials, dissolve a small amount of the crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane) at an elevated temperature to achieve saturation.

    • Allow the solutions to cool slowly to room temperature and then to 0-5 °C.

    • Observe which solvents or solvent mixtures yield a crystalline solid.

  • Optimization of Crystallization Conditions:

    • Once a suitable solvent system is identified, optimize the crystallization process by varying parameters such as:

      • Concentration of the crude product.

      • Cooling rate.

      • Agitation speed.

    • The goal is to achieve high recovery of the pure product with good crystal morphology for easy filtration.

  • Scale-Up Crystallization:

    • Transfer the optimized conditions to a larger reactor.

    • Dissolve the crude product in the chosen solvent at the determined temperature.

    • Cool the solution according to the optimized cooling profile while maintaining appropriate agitation.

    • Isolate the crystalline product by filtration and wash with a small amount of cold solvent.

    • Dry the product under vacuum to a constant weight.

Section 4: Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Scale-Up Synthesis

G start Low Yield Observed in Scale-Up check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Profile start->check_temp check_reagents Verify Reagent Quality start->check_reagents incomplete_reaction Incomplete Reaction? check_mixing->incomplete_reaction side_reactions Side Reactions Increased? check_temp->side_reactions degradation Product/Reagent Degradation? check_reagents->degradation optimize_mixing Optimize Stirring/ Baffling incomplete_reaction->optimize_mixing Yes extend_time Extend Reaction Time/ Increase Temperature incomplete_reaction->extend_time No optimize_temp Improve Temperature Control/Cooling side_reactions->optimize_temp Yes modify_conditions Modify Conditions to Improve Selectivity side_reactions->modify_conditions No source_reagents Source Higher Purity Reagents degradation->source_reagents Yes inert_atmosphere Run Under Inert Atmosphere degradation->inert_atmosphere No end Yield Optimized optimize_mixing->end optimize_temp->end source_reagents->end extend_time->end modify_conditions->end inert_atmosphere->end

Caption: A decision tree for troubleshooting low yield issues.

Diagram 2: General Workflow for Trifluoromethyl Pyrazole Synthesis Scale-Up

G cluster_0 Process Development cluster_1 Scale-Up Execution cluster_2 Purification & Final Product route_selection Route Selection & Safety Assessment reaction_optimization Reaction Condition Optimization (DoE) route_selection->reaction_optimization analytical_dev Analytical Method Development reaction_optimization->analytical_dev pilot_batch Pilot Scale Batch (e.g., 1-5 kg) analytical_dev->pilot_batch process_monitoring In-Process Monitoring (IPC) pilot_batch->process_monitoring workup_dev Work-up & Isolation Procedure process_monitoring->workup_dev purification Crystallization/ Purification workup_dev->purification drying Drying purification->drying final_product Final Product Analysis & Release drying->final_product

Caption: A typical workflow for scaling up synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Functionalizing Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole functionalization. The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmaceuticals.[1][2][3] This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthetic modification of pyrazoles. As Senior Application Scientists, we aim to explain the "why" behind experimental choices, ensuring robust and reproducible outcomes.

I. Frequently Asked Questions (FAQs)

Q1: My N-alkylation/N-arylation of an unsymmetrically substituted pyrazole is giving me a mixture of regioisomers. How can I improve selectivity?

A1: This is a classic challenge in pyrazole chemistry, stemming from the tautomeric nature of the pyrazole ring.[2] The incoming electrophile (alkyl or aryl group) can react with either of the two nitrogen atoms. Achieving high regioselectivity hinges on controlling several factors:

  • Steric Hindrance: The electrophile will preferentially attack the less sterically hindered nitrogen atom.[4] If you have a bulky substituent at the C3 or C5 position, the reaction will favor substitution at the more accessible N1 or N2 position, respectively.

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can decrease the reactivity of the adjacent nitrogen, directing the substitution to the other nitrogen.

  • Reaction Conditions:

    • Base: The choice of base is critical. For N-alkylation, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally preferred over strong bases like organolithiums, which can lead to deprotonation at a carbon atom and potential ring fragmentation.[5]

    • Solvent: The solvent can influence the tautomeric equilibrium. Aprotic dipolar solvents are often better than polar protic solvents for cyclocondensation reactions leading to pyrazoles.[6]

    • Catalyst and Ligand (for N-arylation): In transition-metal-catalyzed N-arylations (e.g., Buchwald-Hartwig or Ullmann coupling), the ligand plays a pivotal role. For palladium-catalyzed couplings, bulky biarylphosphine ligands like tBuBrettPhos can be effective.[4][7] For copper-catalyzed reactions, diamine ligands are often employed.[8][9]

Troubleshooting Workflow for Poor N-Arylation Regioselectivity:

G start Low Regioselectivity in N-Arylation sterics Analyze Steric Hindrance Is one N significantly less hindered? start->sterics electronics Evaluate Electronic Effects Are there strong EWGs or EDGs? sterics->electronics No clear steric bias conditions Review Reaction Conditions electronics->conditions No strong electronic bias base Optimize Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) conditions->base solvent Screen Solvents (e.g., Dioxane, Toluene, DMF) conditions->solvent catalyst Screen Catalyst/Ligand (e.g., Pd/tBuBrettPhos, CuI/diamine) conditions->catalyst outcome Improved Regioselectivity base->outcome solvent->outcome catalyst->outcome

Caption: Troubleshooting decision tree for poor N-arylation regioselectivity.

Q2: I'm attempting a C-H functionalization on my pyrazole, but I'm getting low yields and decomposition. What can I do?

A2: Direct C-H functionalization is a powerful, atom-economical method, but it requires careful optimization.[10][11] Low yields and decomposition often point to issues with catalyst stability, harsh reaction conditions, or the inherent reactivity of your specific pyrazole substrate.

  • Protecting Groups: The N-H proton of an unprotected pyrazole can interfere with many transition metal catalysts.[12] Using a protecting group, such as a Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group, can prevent catalyst poisoning, improve stability, and often direct the regioselectivity of the functionalization.[5][13] A tetrahydropyranyl (THP) group is another green and efficient option.[14]

  • Catalyst and Ligand Screening: The choice of metal catalyst (e.g., palladium, rhodium, copper) and the accompanying ligand is paramount.[11][15] The C5 proton is generally the most acidic and thus more susceptible to deprotonation and subsequent functionalization.[16] The C4 position, being electron-rich, is prone to electrophilic attack.[10]

  • Solvent and Additive Optimization: The solvent can dramatically impact both yield and regioselectivity. For instance, protic solvents may favor arylation at the C4 position.[5] Additives, such as pivalic acid in benzylation reactions, can significantly promote the reaction.[17]

  • Reaction Temperature and Time: C-H functionalization reactions can be sensitive to temperature. Running the reaction at a lower temperature for a longer duration may minimize decomposition. Conversely, some reactions require high temperatures to proceed.[10] It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Q3: My attempts at electrophilic substitution (e.g., halogenation, nitration) on the pyrazole ring are resulting in a mixture of products or no reaction. How can I improve this?

A3: The C4 position of the pyrazole ring is electron-rich and generally the most susceptible to electrophilic attack.[10] However, the success of these reactions depends on the substituents already present on the ring and the choice of reagents.

  • Activating/Deactivating Groups: Electron-donating groups on the pyrazole ring will activate it towards electrophilic substitution, while electron-withdrawing groups will deactivate it. If your pyrazole is highly deactivated, you may need to use more forcing conditions or stronger electrophilic reagents.

  • Reagent Choice:

    • Halogenation: For bromination, Br₂ in a non-aqueous solvent like CH₂Cl₂ or CCl₄ is often effective.[18] N-Bromosuccinimide (NBS) is a milder alternative.[18] For iodination, a combination of iodine (I₂) and periodic acid (HIO₃) can be used.[10]

    • Thiocyanation/Selenocyanation: A system of phenyliodine dichloride (PhICl₂) and ammonium thiocyanate (NH₄SCN) or potassium selenocyanate (KSeCN) has been shown to be effective for functionalizing the C4 position.[19]

  • Solvent Effects: The choice of solvent can influence the reactivity of the electrophile. Acetic acid is a common solvent for iodination reactions.[10]

Table 1: Common Conditions for Electrophilic Substitution at C4

ReactionReagentsSolventTypical Temperature
IodinationI₂, HIO₃Acetic Acid80 °C
ThiocyanationPhICl₂, NH₄SCNToluene0 °C
SelenocyanationPhICl₂, KSeCNToluene0 °C
BrominationBr₂CH₂Cl₂ or CCl₄20-25 °C
ChlorinationCl₂ or NCSCCl₄20-25 °C

Data compiled from various sources.[10][18][19]

II. Troubleshooting Guides

Guide 1: Poor Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are workhorses for C-C bond formation on pre-functionalized pyrazoles (e.g., halo-pyrazoles).[20] Low yields can be frustrating, but a systematic approach can often identify the culprit.

Experimental Workflow for Optimizing a Suzuki Coupling:

G start Low Yield in Suzuki Coupling reagents Check Reagent Quality - Pyrazole Substrate - Boronic Acid - Pd Precatalyst - Ligand - Base start->reagents conditions Review Reaction Conditions - Solvent Degassing - Temperature - Reaction Time start->conditions boronic_acid Boronic Acid Decomposition? (Use fresh, check for protodeboronation) reagents->boronic_acid catalyst_activity Catalyst/Ligand Inactive? (Use fresh, handle under inert atm.) reagents->catalyst_activity base_strength Base Inappropriate? (Screen K₂CO₃, K₃PO₄, Cs₂CO₃) reagents->base_strength solvent_degas Oxygen Present? (Degas solvent thoroughly) conditions->solvent_degas temp_time Suboptimal Temp/Time? (Run kinetics, monitor by TLC/LC-MS) conditions->temp_time outcome Improved Yield boronic_acid->outcome catalyst_activity->outcome base_strength->outcome solvent_degas->outcome temp_time->outcome

Caption: Systematic troubleshooting for low-yield Suzuki couplings of pyrazoles.

Guide 2: Unexpected Side Products or Ring Fragmentation

While the pyrazole ring is generally stable, certain harsh conditions can lead to unwanted side reactions or even fragmentation.

  • Issue: Observation of ring-opened products after N-alkylation.

    • Cause: Use of an excessively strong base (e.g., n-BuLi) can lead to deprotonation at C3, initiating ring opening.[5]

    • Solution: Switch to a milder inorganic base such as K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or acetonitrile.[5]

  • Issue: Low yields and decomposition during C-H functionalization.

    • Cause: The N-H of the pyrazole can coordinate to the metal catalyst, leading to catalyst poisoning or undesired reactivity.[12]

    • Solution: Employ an N-protecting group (e.g., Boc, SEM, THP) to block the reactive N-H and stabilize the substrate.[5][13][14]

III. Detailed Experimental Protocols

Protocol 1: C4-Iodination of a 1,3,5-Trisubstituted Pyrazole

This protocol is adapted from a general procedure for the electrophilic iodination of pyrazoles.[10]

  • To a solution of the 1,3,5-trisubstituted pyrazole (1.0 mmol) in acetic acid (5 mL), add iodine (I₂) (1.2 mmol) and periodic acid (HIO₃) (0.4 mmol).

  • Heat the reaction mixture to 80 °C and stir for the time indicated by TLC monitoring.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed C5-Arylation of an N-Protected Pyrazole

This protocol is a representative example of a direct C-H functionalization reaction.[10]

  • In a sealed tube, combine the N-protected pyrazole (1 mmol), aryl bromide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol), and potassium acetate (KOAc) (2 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon).

  • Add dimethylacetamide (DMA) (3 mL) as the solvent via syringe.

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Concentrate the solution in vacuo and purify the residue by flash column chromatography.

IV. References

  • Application Notes and Protocols for the Functionalization of the Pyrazole C4 Position. Benchchem. Available at: --INVALID-LINK--

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: --INVALID-LINK--

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: --INVALID-LINK--

  • Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. ResearchGate. Available at: --INVALID-LINK--

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: --INVALID-LINK--

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. National Institutes of Health. Available at: --INVALID-LINK--

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Institutes of Health. Available at: --INVALID-LINK--

  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. R Discovery. Available at: --INVALID-LINK--

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Synthetic strategies of pyrazole‐directing C−H activation. ResearchGate. Available at: --INVALID-LINK--

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Royal Society of Chemistry. Available at: --INVALID-LINK--

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Available at: --INVALID-LINK--

  • Technical Support Center: Improving the Regioselectivity of Pyrazole N-Arylation. Benchchem. Available at: --INVALID-LINK--

  • avoiding fragmentation of the pyrazole ring during functionalization. Benchchem. Available at: --INVALID-LINK--

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Available at: --INVALID-LINK--

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. Available at: --INVALID-LINK--

  • Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... ResearchGate. Available at: --INVALID-LINK--

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. Available at: --INVALID-LINK--

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Royal Society of Chemistry. Available at: --INVALID-LINK--

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: --INVALID-LINK--

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. Available at: --INVALID-LINK--

  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. Available at: --INVALID-LINK--

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Royal Society of Chemistry. Available at: --INVALID-LINK--

  • Full article: Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Available at: --INVALID-LINK--

  • Optimization of reaction conditions. ResearchGate. Available at: --INVALID-LINK--

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: --INVALID-LINK--

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health. Available at: --INVALID-LINK--

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available at: --INVALID-LINK--

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. National Institutes of Health. Available at: --INVALID-LINK--

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available at: --INVALID-LINK--

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health. Available at: --INVALID-LINK--

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. ResearchGate. Available at: --INVALID-LINK--

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: --INVALID-LINK--

  • Deprotonation of pyrazole and its analogs by aqueous copper acetate in the presence of triethylamine. ResearchGate. Available at: --INVALID-LINK--

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. Available at: --INVALID-LINK--

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health. Available at: --INVALID-LINK--

  • Pyrazole deprotonation. Reddit. Available at: --INVALID-LINK--

  • Selective functionalization of the 1 H -imidazo[1,2- b ]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pu. Royal Society of Chemistry. Available at: --INVALID-LINK--

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health. Available at: --INVALID-LINK--

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. PubMed. Available at: --INVALID-LINK--

  • Visible light-induced functionalization of indazole and pyrazole: a recent update. Royal Society of Chemistry. Available at: --INVALID-LINK--

  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • (PDF) Salen–Cu(II) Complex Catalysed N-Arylation of Pyrazole under Mild Conditions. ResearchGate. Available at: --INVALID-LINK--

References

Technical Support Center: Preventing Side Reactions in the Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the formylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we will delve into the common challenges and side reactions encountered during pyrazole formylation, providing you with actionable troubleshooting strategies and preventative measures rooted in mechanistic understanding.

Introduction: The Significance of Pyrazole-4-carbaldehydes

Pyrazole-4-carbaldehydes are valuable intermediates in the synthesis of a wide array of biologically active molecules, including enzyme inhibitors and ligands for supramolecular chemistry.[1] The Vilsmeier-Haack reaction is the most prevalent method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[2] However, the seemingly straightforward introduction of a formyl group onto the pyrazole ring is often plagued by side reactions that can significantly impact yield and purity. This guide will equip you with the knowledge to anticipate and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my Vilsmeier-Haack reaction failing or giving a low yield?

A1: This is a common issue that can often be traced back to the quality of your reagents and the specifics of your reaction setup.[3]

  • Reagent Quality: The Vilsmeier reagent is formed in situ from dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[4] Both reagents are highly sensitive to moisture.[5]

    • Actionable Advice: Always use fresh, anhydrous DMF.[6] Older bottles of DMF can absorb water and decompose to dimethylamine, which can quench the Vilsmeier reagent.[5] Ensure your POCl₃ is also fresh and stored under anhydrous conditions.

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to your pyrazole substrate is critical. An excess of the reagent is often necessary to drive the reaction to completion.

  • Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[4] Electron-withdrawing groups on the pyrazole ring will deactivate it towards formylation, potentially leading to low or no yield.

Q2: I'm observing a significant amount of N-formylation instead of the desired C4-formylation. How can I prevent this?

A2: N-formylation is a competing side reaction, especially with N-unsubstituted pyrazoles. The N-H proton of the pyrazole ring is weakly acidic, and the nitrogen can act as a nucleophile.[7][8]

  • Protective Group Strategy: The most effective way to prevent N-formylation is to protect the N-H group prior to the Vilsmeier-Haack reaction.

    • Boc Protection: The tert-butoxycarbonyl (Boc) group is a good option as it is relatively easy to introduce and can be removed under mild conditions.[9]

    • SEM Protection: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is another effective protecting group that can be strategically employed.[10]

    • THP Protection: The tetrahydropyranyl (THP) group offers a green and efficient protection strategy.[11][12]

Q3: My reaction is producing a chlorinated byproduct instead of the aldehyde. What is happening and how can I stop it?

A3: This is a known side reaction, particularly when formylating hydroxypyrazoles. The hydroxyl group can be replaced by a chlorine atom from the Vilsmeier reagent.[13]

  • Mechanism Insight: The Vilsmeier reagent is a potent chlorinating agent. The intermediate formed after the initial attack of the pyrazole on the Vilsmeier reagent can undergo further reaction leading to chlorination.

  • Prevention:

    • Protect the Hydroxyl Group: If your pyrazole contains a hydroxyl group, it is advisable to protect it before attempting formylation.

    • Milder Formylating Agents: Consider using alternative, less aggressive formylating agents if chlorination is a persistent issue.

Troubleshooting Guide: Advanced Problem Solving

This section addresses more complex issues that may arise during pyrazole formylation, providing a systematic approach to identifying and resolving the root cause.

Problem 1: Poor Regioselectivity - Formylation at C3/C5 instead of C4

While formylation of pyrazoles typically occurs at the electron-rich C4 position, substitution at C3 or C5 can occur, especially if the C4 position is blocked or if the electronic properties of the substituents favor it.[7][14]

  • Underlying Cause: The electronic nature of the substituents on the pyrazole ring plays a crucial role in directing the electrophilic attack of the Vilsmeier reagent.[15] Electron-donating groups generally activate the ring and direct formylation to the C4 position. Conversely, strong electron-withdrawing groups can deactivate the C4 position, making other positions more susceptible to attack.

  • Troubleshooting Steps:

    • Analyze Your Substrate: Carefully consider the electronic effects of the substituents on your pyrazole.

    • Modify Reaction Conditions: Lowering the reaction temperature can sometimes improve regioselectivity.

    • Alternative Methods: If regioselectivity remains an issue, consider alternative formylation methods like the Duff reaction, which can offer different regiochemical outcomes under milder conditions.[16][17]

Problem 2: Formation of Dichloromethylated Side Products

In some cases, a dichloromethylated pyrazole can be formed as a side product, which upon workup may not fully hydrolyze to the desired aldehyde.

  • Mechanistic Rationale: This side reaction is thought to arise from a second reaction of the initially formed intermediate with the Vilsmeier reagent.

  • Mitigation Strategies:

    • Control Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. Using a large excess can promote the formation of this byproduct.

    • Reaction Time and Temperature: Monitor the reaction closely and avoid prolonged reaction times or excessively high temperatures, which can favor over-reaction.

Problem 3: Difficult Work-up and Product Isolation

The work-up of a Vilsmeier-Haack reaction can be challenging due to the need to quench the reactive reagents and hydrolyze the intermediate iminium salt.[18]

  • Standard Quenching Procedure: The most common method is to slowly and carefully pour the reaction mixture onto crushed ice.[19] This hydrolyzes the excess Vilsmeier reagent and the iminium intermediate.

  • Neutralization: After quenching, the acidic mixture must be neutralized. This is typically done with a base like sodium hydroxide or sodium bicarbonate.[6][19] Be cautious as this can be an exothermic process.

  • Extraction and Purification: The desired pyrazole-4-carbaldehyde can then be extracted with a suitable organic solvent. Purification is often achieved by column chromatography or recrystallization.[20]

Experimental Protocols

Protocol 1: General Vilsmeier-Haack Formylation of a 1-Substituted Pyrazole

This protocol provides a general procedure for the formylation of a 1-substituted pyrazole at the C4 position.

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (4 equivalents). Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10°C.

  • Stir the mixture at 0°C for 30-60 minutes to allow for the complete formation of the white, viscous Vilsmeier reagent.[20]

  • Formylation Reaction: Dissolve the 1-substituted pyrazole (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for 2-6 hours, monitoring the reaction progress by TLC.[6][19]

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.[19]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[20]

Protocol 2: Duff Reaction - An Alternative Formylation Method

The Duff reaction offers a milder alternative to the Vilsmeier-Haack reaction, using hexamethylenetetramine (HMTA) as the formylating agent.[16][17]

  • Reaction Setup: In a round-bottom flask, dissolve the pyrazole substrate (1 equivalent) in trifluoroacetic acid.

  • Add hexamethylenetetramine (1.5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and neutralize with a suitable base.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

Data Presentation

Table 1: Comparison of Common Formylation Methods for Pyrazoles

FeatureVilsmeier-Haack ReactionDuff Reaction
Formylating Agent POCl₃/DMFHexamethylenetetramine (HMTA)
Reaction Conditions 0°C to elevated temperaturesReflux in acid (e.g., TFA)
Substrate Scope Electron-rich pyrazolesTolerates a range of substituents
Common Side Reactions N-formylation, chlorinationGenerally fewer side reactions
Reagent Hazards POCl₃ is corrosive and toxic[16]Reagents are generally safer

Visualizations

Mechanism of Vilsmeier-Haack Formylation

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole Intermediate1 Sigma Complex Pyrazole->Intermediate1 + Vilsmeier Reagent Intermediate2 Iminium Salt Intermediate1->Intermediate2 - HCl Aldehyde Pyrazole-4-carbaldehyde Intermediate2->Aldehyde Hydrolysis (Work-up)

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazole.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low or No Yield Observed Check_Reagents Check Reagent Quality (Anhydrous DMF/POCl₃?) Start->Check_Reagents Check_Stoichiometry Verify Stoichiometry (Excess Vilsmeier Reagent?) Check_Reagents->Check_Stoichiometry Reagents OK Check_Substrate Assess Substrate Reactivity (Electron Withdrawing Groups?) Check_Stoichiometry->Check_Substrate Stoichiometry Correct Optimize_Conditions Optimize Reaction Conditions (Temperature, Time) Check_Substrate->Optimize_Conditions Substrate is Reactive Consider_Alternatives Consider Alternative Methods (Duff Reaction) Check_Substrate->Consider_Alternatives Substrate is Deactivated Success Improved Yield Optimize_Conditions->Success Consider_Alternatives->Success

Caption: Decision tree for troubleshooting low yield in pyrazole formylation.

References

Validation & Comparative

comparing the efficacy of different synthetic routes to trifluoromethyl pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal and agricultural chemistry. Its incorporation into molecular scaffolds can dramatically enhance metabolic stability, binding affinity, lipophilicity, and bioavailability. When this powerful functional group is integrated into the pyrazole ring—a privileged heterocyclic motif in its own right—the resulting trifluoromethyl pyrazoles become highly sought-after building blocks for novel pharmaceuticals and agrochemicals.[1][2][3] The development of efficient, scalable, and regioselective synthetic methods to access these compounds is therefore a critical endeavor in contemporary organic synthesis.[1][4]

This guide provides an in-depth comparison of the most prevalent and effective synthetic strategies for preparing trifluoromethyl pyrazoles. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations to assist researchers in selecting the optimal method for their specific synthetic challenges.

Key Synthetic Strategies at a Glance

The synthesis of trifluoromethyl pyrazoles can be broadly categorized into two primary approaches: the condensation of trifluoromethylated dicarbonyl compounds with hydrazines (a variation of the Knorr pyrazole synthesis) and the [3+2] cycloaddition of trifluoromethylated synthons. Each approach offers distinct advantages concerning starting material availability, regiocontrol, and substrate scope.

Synthesis_Overview cluster_0 Starting Materials cluster_1 Core Reactions cluster_2 Product Start1 Trifluoromethyl β-Diketones Route1 Condensation (Knorr-type) Start1->Route1 + Hydrazines Start2 Trifluoromethylated 1,3-Dipoles & Dipolarophiles Route2 [3+2] Cycloaddition Start2->Route2 Product Trifluoromethyl Pyrazoles Route1->Product Route2->Product

Caption: High-level overview of the two major synthetic pathways to trifluoromethyl pyrazoles.

Route 1: Condensation of Trifluoromethylated 1,3-Diketones (Knorr-type Synthesis)

The most traditional and widely used method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine. For trifluoromethyl pyrazoles, this involves the use of a trifluoromethyl-β-diketone, such as 4,4,4-trifluoro-1-phenyl-1,3-butanedione.

Chemical Logic and Mechanistic Insight

The reaction proceeds via initial nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the diketone. A series of condensation and cyclization steps follows, ultimately leading to the aromatic pyrazole ring after dehydration.[5]

A significant challenge in this synthesis, particularly with unsymmetrical diketones and substituted hydrazines, is the control of regioselectivity.[5][6] The initial nucleophilic attack can occur at either of the two distinct carbonyl groups. The electron-withdrawing nature of the CF3 group makes the adjacent carbonyl carbon highly electrophilic, often directing the initial attack. However, the outcome can be influenced by the steric and electronic properties of the hydrazine and the reaction conditions.[6][7]

Knorr_Mechanism Start CF3-β-Diketone + R-NHNH2 Intermediate1 Initial Adduct (Hemiaminal) Start->Intermediate1 Nucleophilic Attack Intermediate2 Hydrazone Intermediate Intermediate1->Intermediate2 - H2O Intermediate3 Cyclized Intermediate (Hydroxypyrazolidine) Intermediate2->Intermediate3 Intramolecular Cyclization Product Regioisomer A + Regioisomer B Intermediate3->Product - H2O (Aromatization)

Caption: Simplified mechanism of the Knorr-type pyrazole synthesis highlighting key intermediates.

Representative Experimental Protocol

Synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole:

  • To the Diketone Solution: In a 100 mL round-bottom flask, dissolve 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in ethanol (20 mL).

  • Hydrazine Addition: Add phenylhydrazine (1.05 eq) dropwise to the stirred solution at room temperature.

    • Scientist's Note: The choice of solvent can dramatically impact regioselectivity. Studies have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly favor the formation of the 3-trifluoromethyl isomer by stabilizing key intermediates.[7]

  • Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired pyrazole.

Evaluation of the Knorr-type Route
FeatureAssessmentRationale
Yield Moderate to ExcellentGenerally high-yielding, but can be reduced by the formation of regioisomeric mixtures.[8]
Scalability Good to ExcellentThe reaction is often scalable to the kilogram level, a key advantage for industrial applications.[9]
Cost-Effectiveness GoodStarting trifluoromethyl-β-diketones are commercially available and relatively affordable.
Regiocontrol Moderate to PoorThis is the primary drawback. Achieving high regioselectivity often requires careful optimization of solvents and catalysts or the use of symmetric reagents.[5][6][7]
Safety GoodThe reagents are generally stable, though hydrazines can be toxic and should be handled with care.[10]

Route 2: [3+2] Cycloaddition Reactions

A more modern and often more selective approach to trifluoromethyl pyrazoles involves the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) reaction.[1] This strategy involves reacting a 1,3-dipole with a dipolarophile, where at least one of the components contains a trifluoromethyl group.

Chemical Logic and Mechanistic Insight

A common variant of this route employs in situ generated trifluoroacetonitrile imines as the 1,3-dipole, which then react with various dipolarophiles like alkenes or alkynes.[1][4] The reaction proceeds in a concerted or stepwise fashion to form a five-membered pyrazoline ring, which can then be oxidized to the aromatic pyrazole.[11]

This method's key advantage is the potential for excellent regiocontrol, which is dictated by the electronic and steric nature of the substituents on both the dipole and the dipolarophile.[1][12] This allows for the synthesis of highly substituted pyrazoles that are difficult to access via condensation routes.

Representative Experimental Protocol

Synthesis of 1,4-diphenyl-3-(trifluoromethyl)-1H-pyrazole via Cycloaddition-Oxidation:

  • Precursor Preparation: In a dry flask under an inert atmosphere, dissolve the appropriate chalcone (e.g., 1,3-diphenylprop-2-en-1-one) (1.0 eq) and a trifluoromethylated hydrazonoyl bromide (1.1 eq) in toluene.[1][4]

  • Generation of 1,3-Dipole: Cool the mixture to 0°C and add triethylamine (Et3N) (1.5 eq) dropwise. The base facilitates the in-situ generation of the trifluoroacetonitrile imine.

    • Scientist's Note: The slow addition of the base at a low temperature is crucial to control the concentration of the reactive nitrile imine intermediate, minimizing dimerization and other side reactions.

  • Cycloaddition: Allow the reaction to warm to room temperature and stir for 12-24 hours. The cycloaddition proceeds to form a trans-configured pyrazoline intermediate.[1]

  • Oxidation: After the cycloaddition is complete (monitored by LC-MS), add an oxidizing agent such as manganese dioxide (MnO2) (3.0 eq).

  • Aromatization: Heat the mixture to 80-100°C for 4-6 hours to effect the oxidative aromatization to the pyrazole.[1]

  • Purification: Cool the reaction, filter off the oxidant, and concentrate the filtrate. Purify the resulting residue by column chromatography to obtain the target pyrazole.

Evaluation of the [3+2] Cycloaddition Route
FeatureAssessmentRationale
Yield Good to ExcellentThis method often provides high yields of a single regioisomer.[11][12]
Scalability ModerateWhile scalable, the use of potentially unstable intermediates and multi-step sequences can present challenges compared to one-pot condensations.[1][12]
Cost-Effectiveness ModerateStarting materials, particularly specialized hydrazonoyl halides or trifluoromethylated diazo compounds, can be more expensive than simple diketones.[1]
Regiocontrol ExcellentThe primary strength of this method is its ability to deliver products with high and predictable regioselectivity.[1][11]
Substrate Scope ExcellentA wide variety of functional groups can be tolerated on both the dipole and dipolarophile, allowing for the synthesis of diverse and complex pyrazoles.[1]

Comparative Summary and Conclusion

The choice between the Knorr-type condensation and [3+2] cycloaddition routes for synthesizing trifluoromethyl pyrazoles depends heavily on the specific goals of the research.

Synthetic RoutePrimary AdvantagePrimary DisadvantageBest Suited For...
Knorr-type Condensation Scalability, cost-effectiveness, operational simplicity.[9]Poor regiocontrol with unsymmetrical substrates.[5][6]Large-scale synthesis of simple, symmetric, or commercially established pyrazoles.
[3+2] Cycloaddition Excellent regioselectivity and broad substrate scope.[1][11]More complex starting materials and potentially challenging scalability.Discovery chemistry, synthesis of complex or novel polysubstituted pyrazoles where regiocontrol is critical.

For industrial-scale production where cost and process simplicity are paramount, the Knorr-type condensation remains a highly viable and attractive option, especially if the target molecule is symmetric or if a viable method for separating regioisomers has been established.[9]

For medicinal chemists and researchers in discovery phases, the [3+2] cycloaddition offers unparalleled precision and flexibility.[1] The ability to control regiochemistry from the outset saves significant time and resources that would otherwise be spent on isomer separation and characterization, making it the superior choice for generating diverse libraries of complex, highly functionalized trifluoromethyl pyrazoles.

Ultimately, a thorough understanding of both methodologies empowers chemists to make informed decisions, leveraging the strengths of each route to efficiently advance their research and development objectives in the ever-important field of fluorine chemistry.

References

A Senior Application Scientist's Guide to Alternatives for (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorinated heterocycles is a cornerstone for the design of novel molecules with enhanced potency, metabolic stability, and bioavailability. Among these, (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol has emerged as a valuable building block, providing a versatile scaffold for the introduction of the trifluoromethyl-pyrazole motif. However, the dynamic nature of organic synthesis and the continuous quest for compounds with fine-tuned properties necessitate a thorough understanding of the available alternatives.

This guide provides an in-depth comparison of this compound with its key alternatives. We will delve into the nuances of their reactivity in common synthetic transformations, explore the impact of bioisosteric replacements for the trifluoromethyl group, and present detailed experimental protocols to empower you in your research and development endeavors.

The Central Role of this compound

The significance of this compound lies in the unique combination of the pyrazole core and the trifluoromethyl group. The pyrazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The trifluoromethyl group, a bioisostere of a methyl group, is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The hydroxymethyl group at the 4-position of the pyrazole ring serves as a versatile handle for a variety of synthetic transformations, allowing for the facile introduction of this important pharmacophore into larger molecules.

This guide will focus on alternatives in two main categories:

  • Bioisosteric Replacements for the Trifluoromethyl Group: We will explore how replacing the CF₃ group with other fluorinated moieties, such as the pentafluorosulfanyl (SF₅) and difluoromethyl (CF₂H) groups, can modulate the physicochemical and pharmacological properties of the resulting compounds.

  • Synthetic Equivalents of the Hydroxymethyl Group: We will discuss alternative functionalities at the 4-position of the pyrazole ring that can serve as precursors to similar or identical downstream products.

Comparative Analysis of Key Synthetic Transformations

The utility of this compound is defined by the reactivity of its hydroxymethyl group. Here, we compare its performance in four fundamental organic reactions with its key alternatives.

Oxidation to the Aldehyde

The oxidation of the primary alcohol to the corresponding aldehyde, 4-formyl-3-trifluoromethyl-1H-pyrazole, is a crucial transformation, as the aldehyde can participate in a wide array of subsequent reactions, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

Common Oxidizing Agents:

  • Manganese Dioxide (MnO₂): A mild and selective oxidant for allylic and benzylic alcohols.

  • Swern Oxidation: A reliable method using dimethyl sulfoxide (DMSO) and oxalyl chloride, known for its mild conditions and high yields.[1][2]

  • Dess-Martin Periodinane (DMP): A versatile and selective oxidant that can be used under neutral conditions.

Illustrative Reaction Scheme: Oxidation

cluster_main Oxidation of Pyrazole-4-methanols Start (3-X-1H-pyrazol-4-yl)methanol X = CF3, SF5, CF2H Product 4-Formyl-3-X-1H-pyrazole Start->Product Oxidation Oxidant [Oxidant] (e.g., MnO2, Swern, DMP) Oxidant->Start

Caption: General scheme for the oxidation of pyrazole-4-methanols.

Etherification

The Williamson ether synthesis is a common method for the preparation of ethers from alcohols.[3][4][5] This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

The acidity of the hydroxyl proton in this compound and its analogs will be influenced by the electron-withdrawing nature of the substituent at the 3-position. The SF₅ group is more electron-withdrawing than the CF₃ group, which in turn is more electron-withdrawing than the CF₂H group. This suggests that the acidity of the corresponding alcohols will follow the trend: SF₅ > CF₃ > CF₂H. A higher acidity facilitates the formation of the alkoxide, potentially leading to faster reaction rates under the same basic conditions.

Illustrative Reaction Scheme: Williamson Ether Synthesis

cluster_main Williamson Ether Synthesis Alcohol (3-X-1H-pyrazol-4-yl)methanol Alkoxide Alkoxide Intermediate Alcohol->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alcohol Ether 4-(Alkoxymethyl)-3-X-1H-pyrazole Alkoxide->Ether SN2 Alkyl_Halide R-Y (Y = Cl, Br, I) Alkyl_Halide->Alkoxide

Caption: Williamson ether synthesis of pyrazole-4-methanols.

Esterification

Esterification of this compound can be achieved through various methods, including reaction with an acid chloride or anhydride, or through coupling reactions such as the Steglich esterification.[6][7][8] The nucleophilicity of the alcohol is a key factor in these reactions. The electron-withdrawing substituents (CF₃, SF₅, CF₂H) will decrease the electron density on the oxygen atom, thereby reducing its nucleophilicity. The order of nucleophilicity is expected to be the reverse of the acidity trend: CF₂H > CF₃ > SF₅. This suggests that the SF₅-substituted alcohol may require slightly more forcing conditions or longer reaction times for esterification compared to its CF₃ and CF₂H counterparts.

Illustrative Reaction Scheme: Steglich Esterification

cluster_main Steglich Esterification Alcohol (3-X-1H-pyrazol-4-yl)methanol Ester 4-(Acyloxymethyl)-3-X-1H-pyrazole Alcohol->Ester Carboxylic_Acid R-COOH Carboxylic_Acid->Ester Coupling_Agent DCC/DMAP Coupling_Agent->Carboxylic_Acid Activation

Caption: Steglich esterification of pyrazole-4-methanols.

Halogenation

The conversion of the hydroxymethyl group to a halomethyl group (e.g., chloromethyl or bromomethyl) is a valuable transformation for introducing a reactive electrophilic site. The Appel reaction, using triphenylphosphine and a tetrahalomethane, is a common method for this purpose.[9][10]

The mechanism of the Appel reaction involves the formation of an oxyphosphonium intermediate. The rate of this step is dependent on the nucleophilicity of the alcohol. As discussed in the esterification section, the nucleophilicity of the pyrazole-4-methanols is expected to decrease in the order CF₂H > CF₃ > SF₅. Consequently, the SF₅-substituted alcohol might react more slowly in an Appel reaction.

Illustrative Reaction Scheme: Appel Reaction

cluster_main Appel Reaction Alcohol (3-X-1H-pyrazol-4-yl)methanol Halide 4-(Bromomethyl)-3-X-1H-pyrazole Alcohol->Halide Halogenation Reagents PPh3, CBr4 Reagents->Alcohol

Caption: Appel reaction for the halogenation of pyrazole-4-methanols.

Bioisosteric Alternatives: A Deeper Dive

The choice of a fluorinated substituent can have a profound impact on the biological activity and physicochemical properties of a molecule. Here, we compare the trifluoromethyl group with its most prominent bioisosteres.

PropertyTrifluoromethyl (CF₃)Pentafluorosulfanyl (SF₅)Difluoromethyl (CF₂H)
Size (van der Waals volume) Similar to an ethyl groupLarger than CF₃, similar to a tert-butyl groupSmaller than CF₃
Electronic Effect Strongly electron-withdrawing (σp ≈ 0.54)More strongly electron-withdrawing than CF₃ (σp ≈ 0.68)Electron-withdrawing, but less so than CF₃
Lipophilicity (π value) Highly lipophilic (π ≈ 0.88)More lipophilic than CF₃ (π ≈ 1.51)Less lipophilic than CF₃
Metabolic Stability Generally highVery highGenerally high
Hydrogen Bonding Weak H-bond acceptorWeak H-bond acceptorCan act as a weak H-bond donor

Data compiled from various sources, and values can vary depending on the molecular context.

The "super-trifluoromethyl" nature of the SF₅ group, with its enhanced electron-withdrawing and lipophilic character, can be advantageous in modulating protein-ligand interactions and improving membrane permeability.[3][11][12] However, its larger size may also introduce steric hindrance. The CF₂H group offers a less lipophilic alternative to CF₃ and possesses the unique ability to act as a hydrogen bond donor, which can be exploited in rational drug design.

Synthetic Equivalents of the Hydroxymethyl Group

Instead of starting with the hydroxymethyl-pyrazole, other functional groups at the 4-position can serve as precursors to similar or identical downstream products.

  • 4-Formyl-pyrazole: As the oxidation product of the alcohol, the aldehyde is a direct synthetic equivalent. It can be prepared through various formylation methods, such as the Vilsmeier-Haack reaction.[13]

  • 4-Carboxy-pyrazole: The corresponding carboxylic acid can be reduced to the alcohol. The synthesis of 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and its difluoromethyl analog is well-documented.[11][14][15][16][17]

  • 4-Halomethyl-pyrazole: As the product of the Appel reaction, the halomethyl derivative is a versatile intermediate for nucleophilic substitution reactions.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis and transformation of this compound and its conceptual alternatives.

Protocol 1: Synthesis of 4-Formyl-3-(trifluoromethyl)-1-phenyl-1H-pyrazole[13]

This protocol describes the synthesis of a formyl-pyrazole, a key synthetic equivalent of the corresponding alcohol.

Workflow Diagram

cluster_main Synthesis of 4-Formyl-pyrazole Start Acetophenone Phenylhydrazone Reaction Cyclization and Formylation Start->Reaction Reagent Vilsmeier-Haack Reagent (POCl3/DMF) Reagent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Formyl-3-aryl-1-phenyl-1H-pyrazole Purification->Product

Caption: Workflow for the synthesis of 4-formyl-pyrazoles.

Step-by-Step Methodology:

  • Preparation of the Vilsmeier-Haack Reagent: To a stirred solution of dimethylformamide (DMF, 3 eq.) at 0 °C, add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Reaction: To the prepared Vilsmeier-Haack reagent, add a solution of the appropriate acetophenone phenylhydrazone (1 eq.) in DMF.

  • Heating: Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 4-formyl-pyrazole.

Protocol 2: Synthesis of (3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol

This protocol describes the reduction of the corresponding carboxylic acid, a common precursor.

Workflow Diagram

cluster_main Synthesis of (3-CF2H-pyrazol-4-yl)methanol Start 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Reaction Reduction in THF Start->Reaction Reagent Reducing Agent (e.g., LiAlH4) Reagent->Reaction Workup Quenching and Extraction Reaction->Workup Purification Purification Workup->Purification Product (3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol Purification->Product

References

A Senior Application Scientist's Guide to Spectroscopic Data of Isomeric Trifluoromethyl Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of isomeric molecules is a cornerstone of reliable and reproducible science. Trifluoromethyl (CF₃) substituted pyrazoles are a privileged scaffold in modern chemistry, lauded for their metabolic stability and unique electronic properties which are beneficial in agrochemicals and pharmaceuticals. However, the synthesis of these compounds often yields a mixture of regioisomers, the differentiation of which can be a significant analytical challenge.

This guide provides an in-depth comparison of the spectroscopic signatures of isomeric trifluoromethyl pyrazoles. Moving beyond a simple recitation of data, we will explore the causal relationships between isomeric structure and spectroscopic output, grounded in the fundamental principles of nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry. The protocols and interpretations presented herein are designed to be self-validating, empowering you to confidently assign the correct structure to your target molecules.

The Challenge of Isomerism in Trifluoromethyl Pyrazoles

The reaction of a hydrazine with a trifluoromethyl-β-diketone can theoretically produce two distinct pyrazole regioisomers, for example, the 3-CF₃ and 5-CF₃ isomers. The electronic and steric environment of the pyrazole ring and its substituents are subtly but definitively altered between these forms, and it is these differences we exploit for characterization.

isomers reagents Unsymmetrical Hydrazine + Trifluoromethyl β-Diketone reaction Cyclocondensation reagents->reaction mixture Isomeric Mixture reaction->mixture isomerA 3-Trifluoromethyl Pyrazole mixture->isomerA Major/Minor isomerB 5-Trifluoromethyl Pyrazole mixture->isomerB Major/Minor

Caption: Synthetic route often leading to isomeric pyrazole products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly the triumvirate of ¹H, ¹³C, and ¹⁹F nuclei, is the most powerful technique for distinguishing trifluoromethyl pyrazole isomers. The extreme electronegativity of the CF₃ group creates a distinct electronic environment, the effects of which propagate through the molecule's bonding network and even through space, leading to diagnostic shifts and coupling constants.[1]

¹⁹F NMR Spectroscopy

The ¹⁹F nucleus is an ideal probe due to its 100% natural abundance, spin of ½, and a wide chemical shift range that minimizes signal overlap.[2][3][4] The chemical shift of the CF₃ group is exquisitely sensitive to its position on the pyrazole ring.

  • Causality: The electron density around the fluorine nuclei is influenced by the adjacent atoms in the pyrazole ring. The nitrogen at position 2 is more electron-withdrawing than the carbon at position 4. Consequently, a CF₃ group at the 3-position experiences a different electronic environment compared to one at the 5-position, resulting in distinct chemical shifts. While these differences can sometimes be modest, they are consistent and measurable.[5]

¹³C NMR Spectroscopy

In ¹³C NMR, the key is the carbon of the CF₃ group and the carbons of the pyrazole ring. The CF₃ carbon signal appears as a characteristic quartet due to one-bond coupling (¹JC-F) with the three fluorine atoms. The magnitude of this coupling constant is typically large, around 270-285 Hz.[5]

  • Key Differentiator: The pyrazole ring carbons (C3, C4, and C5) will also show coupling to the CF₃ group, but over multiple bonds (²JC-F, ³JC-F). The patterns and magnitudes of these smaller couplings are highly dependent on the isomer, providing a robust fingerprint for structural assignment. For instance, in a 3-CF₃ pyrazole, C3 will show a large quartet, while C4 will show a smaller quartet (²JC-F). In a 5-CF₃ pyrazole, C5 will show the large quartet and C4 will again show a smaller quartet.

¹H NMR Spectroscopy

The proton on the pyrazole ring (H4) provides valuable information through its coupling to the fluorine nuclei (³JH-F). This coupling is often observable as a fine quartet splitting of the H4 signal.

Comparative NMR Data for Isomeric Pyrazoles

Isomer TypeNucleusTypical Chemical Shift (δ, ppm)Key Coupling Constants (J, Hz)Rationale & Reference
3-CF₃-Pyrazole ¹⁹FVaries (e.g., ~ -61 to -63)-The CF₃ group is adjacent to N2 and C4.
¹³C (CF₃)~121 (q)¹JC-F ≈ 270Strong one-bond C-F coupling is characteristic.[5]
¹³C (C4)Varies²JC-F ≈ 35-45Two-bond coupling to the adjacent ring carbon.[2]
¹H (H4)Varies³JH-F (quartet splitting)Three-bond coupling provides connectivity evidence.
5-CF₃-Pyrazole ¹⁹FTypically slightly different from 3-CF₃ isomer-The CF₃ group is adjacent to N1 and C4, a different electronic environment.[5]
¹³C (CF₃)~120 (q)¹JC-F ≈ 270Similar large one-bond coupling to the 3-CF₃ isomer.
¹³C (C4)Varies²JC-F ≈ 35-45Two-bond coupling is again observed to C4.
¹H (H4)Varies⁴JH-F (often small or unresolved)Coupling over four bonds is typically much weaker than three-bond coupling.

Note: Exact chemical shifts are highly dependent on the solvent and other substituents on the pyrazole ring.

nmr_workflow start Isomeric Mixture nmr_acq Acquire ¹H, ¹³C, ¹⁹F NMR Spectra start->nmr_acq c13_analysis Analyze ¹³C Spectrum: Identify C-CF₃ quartet (¹JCF) Identify pyrazole C's with ²JCF nmr_acq->c13_analysis f19_analysis Analyze ¹⁹F Spectrum: Note chemical shift δ nmr_acq->f19_analysis h1_analysis Analyze ¹H Spectrum: Look for H-F coupling on pyrazole proton nmr_acq->h1_analysis decision Correlate Data c13_analysis->decision f19_analysis->decision h1_analysis->decision isomer_A Structure A Assigned decision->isomer_A C3 shows large ¹JCF H4 shows ³JHF isomer_B Structure B Assigned decision->isomer_B C5 shows large ¹JCF H4 shows weak/no ⁴JHF

Caption: Decision workflow for isomer identification using NMR.

Mass Spectrometry (MS): Unveiling Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) provides structural information by breaking the molecule into charged fragments. While isomers will have the same molecular ion (M⁺), their fragmentation patterns can differ based on the relative stability of the resulting fragment ions and neutral losses.

  • Causality: The position of the electron-withdrawing CF₃ group influences the stability of the pyrazole ring and the bonds susceptible to cleavage upon ionization. The fragmentation of the pyrazole ring itself often involves the loss of HCN or N₂.[6][7] The presence and position of the CF₃ group will direct which fragmentation pathways are favored.

Key Fragmentation Pathways for Isomer Differentiation:

  • Loss of CF₃ Radical (·CF₃): The [M - 69]⁺ peak corresponding to the loss of a trifluoromethyl radical is common. The relative intensity of this peak may differ between isomers depending on the stability of the resulting pyrazolyl cation.

  • Ring Cleavage: The pyrazole ring can fragment in distinct ways. For example, a 3-CF₃ pyrazole might favor a cleavage pathway that keeps the C4-C5 bond intact while losing a neutral fragment containing N1-N2-C3. The 5-CF₃ isomer may favor a different ring-opening mechanism. These distinct pathways lead to fragment ions of different m/z values, providing a diagnostic fingerprint.[6][8]

Hypothetical Comparative Fragmentation Data

Isomer TypeMolecular Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral LossPotential Rationale
3-CF₃-Pyrazole e.g., 212143·CF₃Loss of trifluoromethyl radical.
116·CF₃, HCNSubsequent loss of hydrogen cyanide from the pyrazolyl cation.
5-CF₃-Pyrazole e.g., 212143·CF₃Loss of trifluoromethyl radical, may have different intensity than 3-isomer.
Variese.g., R-C≡NDifferent ring cleavage may lead to unique fragment ions not seen in the 3-isomer.

Infrared (IR) Spectroscopy: A Supporting Role

FTIR spectroscopy is generally less definitive than NMR or MS for distinguishing these types of isomers, as the key vibrational modes can be very similar. However, it serves as a valuable tool for confirming the presence of key functional groups and for fingerprinting a pure compound once its identity has been established.

  • C-F Vibrations: The C-F stretching vibrations of the CF₃ group typically appear as very strong and sharp absorptions in the 1350-1100 cm⁻¹ region. While the precise frequencies and shapes of these bands might show subtle differences between isomers, these are often too minor for unambiguous initial assignment.

  • Fingerprint Region: The region below 1500 cm⁻¹ is the fingerprint region, where complex vibrations related to the entire molecular skeleton occur. Once a reference spectrum for each pure isomer is obtained, this region can be used for rapid quality control and to confirm the identity of subsequent batches.

Typical IR Absorptions for a Trifluoromethyl Pyrazole

Wavenumber (cm⁻¹)Vibration TypeIntensity
3200-3000N-H stretch (if unsubstituted N1)Medium, Broad
3100-3000Aromatic/Heteroaromatic C-H stretchMedium
1600-1450C=C and C=N ring stretchingMedium-Strong
1350-1100C-F stretching (of CF₃)Very Strong

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Accurately weigh 5-10 mg of the pyrazole isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum. Typical spectral width: -2 to 12 ppm.

    • Set an appropriate relaxation delay (e.g., d1 = 2 s) and a sufficient number of scans (e.g., nt = 16) to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Switch the probe to the ¹⁹F channel.

    • Use a large spectral width initially (e.g., -50 to -250 ppm) to locate the CF₃ signal.[9]

    • Acquire both proton-coupled and proton-decoupled spectra. Proton decoupling will simplify the CF₃ signal to a singlet, confirming its identity, while the coupled spectrum will reveal H-F couplings.

    • Reference the spectrum relative to an external standard like CFCl₃ (0 ppm) or an internal standard.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Acquire a standard proton-decoupled spectrum (e.g., using the zgpg30 pulse program).

    • Use a wide spectral width (e.g., 0 to 200 ppm) and a sufficient number of scans (often several thousand) due to the low natural abundance of ¹³C.

    • Pay close attention to the resolution to resolve the quartets from C-F coupling.

Protocol 2: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Set to 250 °C. Use a split injection mode (e.g., 50:1 split ratio).

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 5% phenyl polysiloxane).

    • Oven Program: Start at a low temperature (e.g., 50 °C for 1 min), then ramp at a controlled rate (e.g., 15 °C/min) to a high temperature (e.g., 300 °C) to ensure elution and separation of isomers.[10]

    • Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Method:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a wide mass range, for example, m/z 40 to 500.

    • Source Temperature: Set to ~230 °C.

    • Data Analysis: Extract the mass spectrum from the apex of each separated isomeric peak in the total ion chromatogram (TIC). Compare the fragmentation patterns.

Protocol 3: FTIR (KBr Pellet Method)
  • Material Preparation: Use spectroscopy-grade Potassium Bromide (KBr) that has been thoroughly dried in an oven (e.g., 110 °C for 2-3 hours) and cooled in a desiccator.[11][12] Clean the agate mortar, pestle, and die set, and dry them gently under a heat lamp.[11]

  • Sample Grinding: Place ~1-2 mg of the solid pyrazole sample into the agate mortar and grind it to a very fine powder.[5]

  • Mixing: Add ~100-200 mg of the dry KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogenous mixture is obtained.[5] Avoid prolonged grinding which can lead to moisture absorption.[11]

  • Pellet Pressing:

    • Transfer a small amount of the mixture to the pellet die.

    • Place the die into a hydraulic press. If available, apply a vacuum to the die to remove trapped air and moisture.[12]

    • Gradually apply pressure (e.g., 8-10 metric tons) and hold for 1-2 minutes.[11][13]

  • Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the spectrometer's sample holder. Acquire a background spectrum of the empty spectrometer first, then acquire the sample spectrum.

Conclusion

The differentiation of isomeric trifluoromethyl pyrazoles is a task readily accomplished with a systematic, multi-technique spectroscopic approach. While ¹⁹F and ¹³C NMR spectroscopy offer the most definitive data through chemical shifts and distinct C-F coupling patterns, mass spectrometry provides crucial corroborating evidence via isomer-specific fragmentation. FTIR serves as an excellent tool for functional group confirmation and fingerprinting. By understanding the underlying principles that govern how a CF₃ group's position influences its spectroscopic signature, researchers can move from simple data collection to confident and robust structural elucidation.

References

A Comparative Study of Trifluoromethyl Pyrazoles as COX-2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of trifluoromethyl pyrazole derivatives as selective inhibitors of cyclooxygenase-2 (COX-2). Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, structure-activity relationships, and experimental evaluation of this important class of anti-inflammatory compounds. We will explore the rationale behind their design, compare the efficacy of various analogues, and provide detailed protocols for their evaluation.

The Significance of Selective COX-2 Inhibition

Inflammation is a complex biological response to harmful stimuli, and prostaglandins are key mediators of this process. Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins.[1] Two main isoforms of this enzyme exist: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain gastrointestinal mucosal integrity and platelet function.[1] In contrast, COX-2 is typically undetectable in most tissues but is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[1]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[2] This understanding led to the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects with a reduced risk of such adverse events.[2] The pyrazole scaffold has emerged as a crucial framework in the design of selective COX-2 inhibitors, with Celecoxib being a prominent example.[3]

The Role of the Trifluoromethyl Group in Pyrazole-Based COX-2 Inhibitors

The incorporation of a trifluoromethyl (-CF3) group into the pyrazole ring is a key structural feature that significantly influences the potency and selectivity of these inhibitors.[4][5] The trifluoromethyl group is a strong electron-withdrawing group that can enhance the acidity of the adjacent N-H proton of the pyrazole ring, facilitating key interactions within the COX-2 active site.

Furthermore, the lipophilic nature of the trifluoromethyl group allows it to occupy a hydrophobic side pocket present in the COX-2 enzyme but absent in COX-1.[4] This structural difference between the two isozymes is a primary determinant of the selectivity of trifluoromethyl pyrazole derivatives. Structure-activity relationship (SAR) studies have consistently shown that the presence of a trifluoromethyl group at the 3-position of the pyrazole ring, as seen in Celecoxib, is optimal for potent and selective COX-2 inhibition.[5]

Comparative Analysis of Trifluoromethyl Pyrazole Derivatives

The following table summarizes the in vitro inhibitory activity of Celecoxib and several of its trifluoromethyl pyrazole analogues against COX-1 and COX-2. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, with a higher value indicating greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib9.40.08117.5[6]
Compound 3b[4]0.463.820.12
Compound 3d[4]5.614.921.14
Compound 3g[4]4.452.651.68
Ketoprofen (reference)0.0340.1640.21[4]

Analysis:

As evidenced by the data, Celecoxib exhibits high potency and exceptional selectivity for COX-2.[6] The modifications in the pyrazole-carboxamide derivatives (compounds 3b, 3d, and 3g) resulted in varied activities. While compound 3b showed potent COX-1 inhibition, compounds 3d and 3g displayed improved selectivity for COX-2 compared to 3b, though not reaching the level of Celecoxib.[4] This highlights the subtle interplay of different structural modifications on the overall inhibitory profile.

Experimental Protocols for Inhibitor Evaluation

To ensure the rigorous evaluation of novel trifluoromethyl pyrazole derivatives, standardized and validated experimental protocols are essential. The following sections provide detailed methodologies for key in vitro and in vivo assays.

In Vitro COX Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX-1 and COX-2 to determine the inhibitory potential of test compounds.[7][8]

Materials:

  • COX-1 (ovine) and COX-2 (ovine or human recombinant) enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Arachidonic Acid (substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590-611 nm

Protocol:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes, heme, and arachidonic acid to their final working concentrations in the assay buffer.

  • Assay Setup:

    • Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.

    • 100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add 10 µl of the test compound at various concentrations to the inhibitor wells. Add 10 µl of the solvent vehicle to the "100% Initial Activity" and "Background" wells.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µl of the Colorimetric Substrate solution to all wells, followed immediately by the addition of 20 µl of Arachidonic Acid solution to initiate the reaction.[7]

  • Incubation: Incubate the plate for a specific time (e.g., 2-5 minutes) at 25°C.[7]

  • Measurement: Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This widely used animal model assesses the in vivo anti-inflammatory efficacy of test compounds.[1][9]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v suspension in sterile saline)

  • Test compound and reference drug (e.g., Indomethacin)

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer or digital calipers

  • Syringes and needles

Protocol:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the rats overnight with free access to water before the experiment.

  • Grouping: Divide the animals into groups (n=5-6 per group): Vehicle control, reference drug, and test compound groups (at various doses).

  • Drug Administration: Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 ml of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[1]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[1]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point. The percentage of inhibition is calculated as follows: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the COX-2 inhibition pathway and the experimental workflows.

COX2_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandins (PGs) Prostaglandins (PGs) COX-2 Enzyme->Prostaglandins (PGs) Catalysis Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain Mediation Trifluoromethyl Pyrazole Inhibitor Trifluoromethyl Pyrazole Inhibitor Trifluoromethyl Pyrazole Inhibitor->COX-2 Enzyme Selective Inhibition

Caption: Mechanism of COX-2 Inhibition by Trifluoromethyl Pyrazoles.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Compound Synthesis Compound Synthesis COX-1/COX-2 Assay COX-1/COX-2 Assay Compound Synthesis->COX-1/COX-2 Assay IC50 Determination IC50 Determination COX-1/COX-2 Assay->IC50 Determination Selectivity Index Calculation Selectivity Index Calculation IC50 Determination->Selectivity Index Calculation Lead Compound Selection Lead Compound Selection Selectivity Index Calculation->Lead Compound Selection Promising Candidates Carrageenan Paw Edema Carrageenan Paw Edema Lead Compound Selection->Carrageenan Paw Edema Anti-inflammatory Activity Anti-inflammatory Activity Carrageenan Paw Edema->Anti-inflammatory Activity

Caption: Workflow for Evaluating Trifluoromethyl Pyrazole COX-2 Inhibitors.

Conclusion

Trifluoromethyl pyrazoles represent a highly successful class of selective COX-2 inhibitors. Their efficacy is intrinsically linked to the strategic incorporation of the trifluoromethyl group, which enhances both potency and selectivity. This guide has provided a comparative overview of these compounds, highlighting the structure-activity relationships that govern their function. The detailed experimental protocols and illustrative diagrams serve as a valuable resource for researchers dedicated to the discovery and development of novel anti-inflammatory agents. Rigorous and standardized evaluation is paramount to advancing this field and ultimately developing safer and more effective treatments for inflammatory conditions.

References

A Researcher's Guide to Evaluating the Metabolic Stability of Trifluoromethyl Pyrazole-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Trifluoromethyl Pyrazole Moiety

In the landscape of modern medicinal chemistry, the pyrazole nucleus is a cornerstone of numerous approved drugs, a surge largely attributable to its metabolic stability.[1] The strategic incorporation of a trifluoromethyl (CF3) group into this privileged scaffold has become a cornerstone tactic in drug design.[2][3] This is not a matter of happenstance; the unique electronic properties of the CF3 group—its high electronegativity and the strength of the carbon-fluorine bond—confer significant advantages.[4][5] These include enhanced metabolic stability, improved binding affinity to target proteins, and modulated lipophilicity, all of which are critical for optimizing a compound's pharmacokinetic profile.[4][6][7] As researchers, understanding how to rigorously evaluate the metabolic stability of these molecules is not just a routine check-box in the drug discovery cascade; it is a critical step that informs lead optimization, predicts in vivo behavior, and ultimately dictates the viability of a drug candidate.[8][9]

This guide provides an in-depth comparison of the primary in vitro methodologies used to assess the metabolic fate of trifluoromethyl pyrazole-containing compounds. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and offer insights into interpreting the data to guide your research and development efforts.

Understanding the Metabolic Landscape

The metabolic stability of a compound is its susceptibility to biotransformation by drug-metabolizing enzymes. For trifluoromethyl pyrazoles, this landscape is dominated by hepatic enzymes. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes, responsible for the clearance of approximately 60% of marketed drugs, playing a central role in Phase I metabolism.[10][11] While the CF3 group itself is exceptionally resistant to metabolic degradation due to the high energy of the C-F bond, its powerful electron-withdrawing nature can influence the metabolism of the pyrazole ring and adjacent substituents.[5]

Potential metabolic pathways include:

  • Oxidation (Phase I): CYP-mediated hydroxylation on the pyrazole ring or at susceptible positions on appended substituents.

  • Conjugation (Phase II): If a hydroxylated metabolite is formed, it can undergo subsequent glucuronidation or sulfation, facilitated by enzymes like UDP-glucuronosyltransferases (UGTs).

The goal of our evaluation is to quantify the rate at which a parent compound is consumed by these enzymatic systems, a value known as the intrinsic clearance (Clint).

parent Trifluoromethyl Pyrazole Parent Compound phaseI Phase I Metabolism (e.g., CYP450 Oxidation) parent->phaseI metaboliteI Oxidized Metabolite (e.g., Hydroxylated) phaseI->metaboliteI phaseII Phase II Metabolism (e.g., Glucuronidation) metaboliteI->phaseII metaboliteII Conjugated Metabolite (Excreted) phaseII->metaboliteII

Caption: Key Metabolic Pathways for Drug Candidates.

Comparative Analysis of In Vitro Models

The choice of an in vitro test system is a critical decision driven by the stage of the drug discovery program and the specific questions being asked. The two most common systems are liver microsomes and hepatocytes.[12]

FeatureLiver Microsomal Stability AssayHepatocyte Stability Assay
Test System Subcellular fractions of liver containing Phase I enzymes (CYPs, FMOs).[11][13]Intact, whole liver cells containing the full complement of metabolic enzymes.[10][14]
Metabolic Coverage Primarily Phase I (oxidative) metabolism. Phase II can be studied with co-factor supplementation.[11]Both Phase I and Phase II metabolism, plus active transport mechanisms.[14][15]
Physiological Relevance Moderate. Lacks cellular structure, transporters, and a full suite of Phase II enzymes.High. Closely mimics the in vivo environment of the liver.[8]
Throughput High. Suitable for screening large numbers of compounds.[16]Lower. More complex assay setup and longer incubation times.
Primary Application Early discovery screening to rank compounds and identify major Phase I liabilities.[16]Lead optimization and prediction of in vivo hepatic clearance.[17]
Key Output In vitro half-life (t1/2), Intrinsic Clearance (Clint) for Phase I.Overall hepatic in vitro t1/2 and Clint, accounting for all metabolic pathways.

Causality: The choice between these systems represents a trade-off between throughput and biological fidelity. Microsomes are excellent for rapid, early-stage assessment of CYP-mediated metabolism.[11] However, for compounds where Phase II metabolism or cellular uptake may be significant contributors to clearance, the hepatocyte assay provides a more comprehensive and predictive dataset.[8][14]

Experimental Protocols & Workflows

Trustworthy data originates from robust and well-controlled experimental execution. The following protocols represent self-validating systems, incorporating necessary controls to ensure the metabolic competency of the test system and the integrity of the results.

Liver Microsomal Stability Assay (LMSA)

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[18] It is a foundational screen in early drug discovery.

cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep_cpd 1. Prepare Test Compound (1 µM final conc.) prep_lm 2. Thaw & Dilute Liver Microsomes (0.5 mg/mL final) prep_cpd->prep_lm prep_ctrl 3. Prepare Controls (Positive & Negative) prep_lm->prep_ctrl pre_inc 4. Pre-incubate Microsomes & Compound (37°C) prep_ctrl->pre_inc init_rxn 5. Initiate Reaction (Add NADPH) pre_inc->init_rxn timepoints 6. Sample at Time Points (0, 5, 15, 30, 45 min) init_rxn->timepoints quench 7. Quench Reaction (Cold Acetonitrile + IS) timepoints->quench centrifuge 8. Centrifuge & Collect Supernatant quench->centrifuge lcms 9. Analyze by LC-MS/MS centrifuge->lcms data 10. Calculate % Remaining, t1/2, and Clint lcms->data

Caption: Standard Workflow for a Liver Microsomal Stability Assay.

Detailed Step-by-Step Protocol:

  • Compound Preparation: Prepare a 1 µM working solution of the test compound in the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[18] The final DMSO concentration should be kept low (<0.25%) to avoid enzyme inhibition.[11]

  • Microsome Preparation: Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice. Dilute them in the incubation buffer to a final protein concentration of 0.5 mg/mL.[11][19]

  • Incubation Setup: In a 96-well plate, add the microsomal suspension to wells containing the test compound and positive control compounds (e.g., Verapamil, Testosterone). Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a solution of the NADPH regenerating system (cofactor).[11][13] For negative controls, add buffer instead of the cofactor.[18]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard (IS).[11] The acetonitrile precipitates the microsomal proteins, halting enzymatic activity.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[16] The amount of parent compound is determined based on the peak area ratio of the analyte to the internal standard.[10]

Hepatocyte Stability Assay (HSA)

This assay uses intact liver cells and is considered a more physiologically relevant model as it contains the full complement of hepatic drug-metabolizing enzymes and cofactors.[10][14]

cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep_cpd 1. Prepare Test Compound (1 µM final conc.) prep_hep 2. Thaw & Prepare Hepatocyte Suspension (e.g., 0.5-1 million cells/mL) prep_cpd->prep_hep prep_ctrl 3. Prepare Controls (High & Low Turnover) prep_hep->prep_ctrl incubate 4. Incubate Hepatocytes with Compound at 37°C, 5% CO2 prep_ctrl->incubate timepoints 5. Sample at Time Points (0, 15, 30, 60, 120 min) incubate->timepoints quench 6. Quench Reaction (Cold Acetonitrile + IS) timepoints->quench centrifuge 7. Centrifuge & Collect Supernatant quench->centrifuge lcms 8. Analyze by LC-MS/MS centrifuge->lcms data 9. Calculate % Remaining, t1/2, and Clint lcms->data

Caption: Standard Workflow for a Hepatocyte Stability Assay.

Detailed Step-by-Step Protocol:

  • Compound Preparation: Prepare a working solution of the test compound (e.g., 1 µM final concentration) in pre-warmed incubation medium (e.g., Williams' Medium E).[20]

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Perform a cell count and viability assessment (e.g., via Trypan Blue exclusion). Dilute the cell suspension to the desired density (e.g., 0.5-1.0 x 10^6 viable cells/mL) in incubation medium.[21]

  • Incubation: Add the hepatocyte suspension to a 96-well plate. Add the test compound and control compounds (e.g., Diclofenac, Verapamil) to initiate the incubation. Place the plate in a humidified incubator at 37°C with 5% CO2.[10][14]

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension and terminate the reaction by adding it to cold acetonitrile containing an internal standard.[10][21]

  • Sample Processing: Vortex the samples and centrifuge to pellet cell debris and precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze for the disappearance of the parent compound using LC-MS/MS.[10][21]

Data Analysis and Interpretation

The primary goal of these assays is to determine the rate of metabolic turnover. This is achieved by calculating the half-life (t1/2) and the intrinsic clearance (Clint).

  • Half-Life (t1/2): The percentage of the parent compound remaining at each time point is plotted on a natural logarithmic scale against time. The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Equation: ln(% Remaining) = -k * time

    • Half-life (t1/2) = 0.693 / k [20] A longer half-life indicates greater metabolic stability.[19]

  • Intrinsic Clearance (Clint): This value represents the inherent ability of the liver (or a subsystem) to metabolize a drug. It is calculated from the half-life and normalized to the amount of protein or cells used in the incubation.

    • For Microsomes (µL/min/mg protein): Clint = (0.693 / t1/2) * (Volume of incubation / mg of microsomal protein)

    • For Hepatocytes (µL/min/10^6 cells): Clint = (0.693 / t1/2) * (Volume of incubation / number of hepatocytes in millions)[20][21]

Lower Clint values signify better metabolic stability and a lower predicted in vivo hepatic clearance.[19] This in vitro Clint value is a critical parameter used in in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic parameters.[17][21]

Example Comparative Data:

The table below illustrates hypothetical data for a series of trifluoromethyl pyrazole analogs, demonstrating how structural modifications can impact metabolic stability.

Compound IDModificationMicrosomal t1/2 (min)Microsomal Clint (µL/min/mg)Hepatocyte t1/2 (min)Hepatocyte Clint (µL/min/10^6 cells)
Lead-01 R = -CH31592.42555.4
Lead-02 R = -CH2F3539.66023.1
Lead-03 R = -CF3> 120< 11.5> 180< 7.7
Control Verapamil12115.52263.0

Interpretation: In this example, replacing the metabolically labile methyl group (Lead-01) with fluorine-containing groups progressively blocks metabolic breakdown, leading to significantly increased half-life and lower intrinsic clearance in both microsomal and hepatocyte systems. Lead-03, with the second trifluoromethyl group, demonstrates the highest metabolic stability.

Conclusion: A Pathway to Optimized Molecules

The evaluation of metabolic stability is an indispensable component of modern drug discovery. For molecules containing the valuable trifluoromethyl pyrazole moiety, a strategic and well-executed assessment provides crucial insights that guide the design-make-test-analyze cycle. By starting with high-throughput microsomal assays to triage early-stage compounds and progressing to more physiologically relevant hepatocyte assays for lead optimization, researchers can build a comprehensive understanding of a compound's metabolic profile. This data-driven approach, which explains the causality behind clearance and identifies metabolic liabilities, empowers medicinal chemists to rationally design molecules with improved pharmacokinetic properties, ultimately increasing the probability of developing a successful drug candidate.[9]

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Treat (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol and its containers as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste. The chemical's trifluoromethyl group and pyrazole core necessitate a cautious and systematic approach to its disposal to ensure the safety of laboratory personnel and the protection of the environment.

This guide provides a detailed framework for the proper disposal of this compound, grounded in established safety protocols for halogenated organic compounds and regulatory compliance. As a Senior Application Scientist, the following procedures are designed to be self-validating, ensuring that each step logically follows from a comprehensive hazard assessment.

Hazard Assessment: Understanding the "Why" Behind the Disposal Protocol

This compound's structure presents a dual challenge for disposal. The trifluoromethyl (-CF3) group, a common moiety in modern pharmaceuticals and agrochemicals, imparts high chemical stability.[1] This stability, while beneficial in its intended application, makes the compound resistant to natural degradation pathways, leading to persistence in the environment if not disposed of correctly.[2] The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3]

The primary hazards associated with this class of compounds include:

  • Environmental Persistence: The carbon-fluorine bond is exceptionally strong, making trifluoromethylated compounds resistant to both biotic and abiotic degradation.[5] Improper disposal can lead to the accumulation of these persistent organic pollutants in soil and water.[2]

  • Incompatibility: Avoid mixing with strong oxidizing agents and strong acids.[4]

Given these characteristics, the guiding principle for the disposal of this compound is complete destruction through high-temperature incineration at a licensed hazardous waste facility.[6]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of waste generation to its final removal from the laboratory.

Step 1: Waste Segregation and Collection
  • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.[7]

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and chemically compatible container. It is best practice to separate halogenated from non-halogenated solvent waste where possible.[2]

Step 2: Container Selection and Labeling
  • Container Choice: Utilize containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[2]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste." The label should also include the full chemical name, "this compound," and the approximate concentration and quantity. The date of waste generation and the principal investigator's name and contact information are also required.[8]

Step 3: On-Site Storage
  • Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from heat sources.[9]

  • Secondary containment should be used to prevent the spread of material in case of a leak.

Step 4: Arranging for Disposal
  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide the EHS department with a complete and accurate description of the waste.

The Preferred Disposal Method: High-Temperature Incineration

The recommended and most effective method for the final disposal of this compound is high-temperature incineration.[6] This process utilizes controlled combustion at temperatures sufficient to break the strong carbon-fluorine bonds, mineralizing the organic compound into simpler, less harmful substances such as carbon dioxide, water, and hydrogen fluoride.[8] The incinerator must be equipped with an afterburner and a scrubber system to neutralize acidic gases like hydrogen fluoride.[6]

While there has been some debate regarding the potential for the formation of harmful byproducts during the incineration of per- and polyfluoroalkyl substances (PFAS), recent studies have shown that at the temperatures and residence times typical of modern municipal and hazardous waste incinerators, fluoropolymers are almost completely destroyed.[10]

Visualizing the Disposal Workflow

The following flowchart illustrates the decision-making process and procedural steps for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Generate Generate this compound Waste SolidWaste Solid Waste (Contaminated PPE, etc.) Generate->SolidWaste LiquidWaste Liquid Waste (Solutions) Generate->LiquidWaste SolidContainer Dedicated Solid Waste Container SolidWaste->SolidContainer LiquidContainer Dedicated Liquid Waste Container LiquidWaste->LiquidContainer Labeling Label as 'Hazardous Waste' with Chemical Name & Details SolidContainer->Labeling LiquidContainer->Labeling Storage Designated Secure Storage Area with Secondary Containment Labeling->Storage EHS Contact Environmental Health & Safety (EHS) Storage->EHS Incineration High-Temperature Incineration at a Licensed Facility EHS->Incineration

Caption: Disposal workflow for this compound.

Quantitative Data Summary

The following table provides a summary of key data relevant to the safe handling and disposal of this compound and related compounds.

ParameterValue/InformationSource
Chemical Formula C5H5F3N2O-
Molecular Weight 166.10 g/mol -
Hazard Statements (for related compound) Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4]
Recommended Disposal Method High-temperature incineration in a licensed facility.[6]
Incompatible Materials Strong oxidizing agents, Strong acids.[4]

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of this compound is not merely a procedural task but a critical component of responsible scientific practice. By understanding the chemical's inherent properties and adhering to the detailed protocols outlined in this guide, researchers and drug development professionals can ensure the safety of their workplace and minimize their environmental impact. The principle of complete destruction through high-temperature incineration remains the most effective and scientifically sound method for managing this and other persistent halogenated organic compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.